molecular formula C30H33N3OS B12412595 JNJ-3790339

JNJ-3790339

Número de catálogo: B12412595
Peso molecular: 483.7 g/mol
Clave InChI: MWZVZNTXVKGMFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

JNJ-3790339 is a useful research compound. Its molecular formula is C30H33N3OS and its molecular weight is 483.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C30H33N3OS

Peso molecular

483.7 g/mol

Nombre IUPAC

6-[2-[4-[bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C30H33N3OS/c1-20-5-9-24(10-6-20)28(25-11-7-21(2)8-12-25)26-13-16-32(17-14-26)18-15-27-23(4)31-30-33(29(27)34)22(3)19-35-30/h5-12,19H,13-18H2,1-4H3

Clave InChI

MWZVZNTXVKGMFA-UHFFFAOYSA-N

SMILES canónico

CC1=CC=C(C=C1)C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C(=CS4)C)C)C5=CC=C(C=C5)C

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the T-Cell Engaging Mechanism of JNJ-78306358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-78306358 is a first-in-class, T-cell redirecting bispecific antibody (bsAb) developed by Janssen for the treatment of advanced-stage solid tumors.[1] This guide provides an in-depth overview of its core mechanism of action in T-cells, supported by preclinical and clinical data. The content is structured to offer a technical resource for professionals in the field of immuno-oncology.

Core Mechanism of Action

JNJ-78306358 is an IgG1 bispecific antibody that operates by physically linking T-cells to tumor cells, thereby initiating a targeted cytotoxic immune response.[2] This is achieved through its dual-binding specificity:

  • Tumor-Associated Antigen (TAA) Targeting: One arm of the antibody binds with high affinity to Human Leukocyte Antigen-G (HLA-G), a non-classical major histocompatibility class I molecule.[1] HLA-G is an immune checkpoint that is normally expressed at the maternal-fetal interface but is also found on the surface of various solid tumors, where it contributes to immune evasion.[1][3]

  • T-Cell Engagement: The other arm of the antibody targets the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex on T-lymphocytes.[1][3]

This simultaneous binding to HLA-G on a tumor cell and CD3 on a T-cell creates an artificial immune synapse.[2] This cross-linkage potently activates the T-cell, leading to the targeted killing of the HLA-G-expressing tumor cell through the release of cytotoxic granules.[2][3] Additionally, JNJ-78306358 may also contribute to mitigating the immunosuppressive tumor microenvironment by blocking the interaction of HLA-G with its inhibitory receptors.[4]

Quantitative Data Summary

The preclinical efficacy of JNJ-78306358 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its binding affinity and cytotoxic potency.

ParameterTargetValue
Binding Affinity (KD) HLA-G (Tumor Cell)~13 pM
CD3ε (T-Cell)~22 nM

Table 1: Binding Affinity of JNJ-78306358 to its Targets.[1]

AssayCell LinesEC50 Range
In Vitro T-Cell Mediated Cytotoxicity Endogenous HLA-G-expressing tumor cell lines10.4 - 442.3 pM

Table 2: In Vitro Cytotoxic Potency of JNJ-78306358.[1][5]

Signaling Pathway and Mechanism of Action

The engagement of the CD3 complex by JNJ-78306358 initiates a cascade of intracellular signaling events within the T-cell that mirror conventional T-cell activation. This leads to cytokine production, T-cell proliferation, and ultimately, tumor cell lysis.

MOA cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor HLA-G Expressing Tumor Cell HLAG HLA-G JNJ_Ab JNJ-78306358 HLAG->JNJ_Ab Binds HLA-G TCell Cytotoxic T-Lymphocyte CD3 CD3 Complex Activation T-Cell Activation CD3->Activation Signal Transduction Cytokines Cytokine Release (IFN-γ, IL-6, IL-10) Activation->Cytokines Proliferation Proliferation Activation->Proliferation Lysis Tumor Cell Lysis Activation->Lysis Lysis->Tumor Induces Apoptosis JNJ_Ab->CD3 Binds CD3

Caption: Mechanism of Action of JNJ-78306358.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical and clinical evaluation of JNJ-78306358.

In Vitro T-Cell Mediated Cytotoxicity Assay

This assay quantifies the ability of JNJ-78306358 to induce T-cell killing of HLA-G-expressing tumor cells.

1. Cell Preparation:

  • Target Cells: HLA-G-expressing tumor cell lines are cultured and harvested. A control cell line lacking HLA-G expression is also prepared.
  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated pan-T cells are used as effector cells.

2. Assay Procedure:

  • Target cells are seeded in 96-well plates.
  • Effector cells are added to the wells at a specified effector-to-target (E:T) ratio.
  • JNJ-78306358 is added in a serial dilution to determine a dose-response curve.
  • The plates are incubated for a defined period (e.g., 48-72 hours).

3. Data Analysis:

  • Cell viability is assessed using methods such as luminescence-based assays (e.g., CellTiter-Glo®) or by counting viable cells via flow cytometry.
  • The percentage of specific cytotoxicity is calculated for each concentration of the antibody.
  • The EC50 value, the concentration of the antibody that induces 50% of the maximum cytotoxic response, is determined from the dose-response curve.

T-Cell Activation and Proliferation Assay

This assay measures the activation and proliferation of T-cells in response to JNJ-78306358-mediated engagement with target cells.

1. Experimental Setup:

  • The assay is set up similarly to the cytotoxicity assay, with co-culture of target and effector cells in the presence of JNJ-78306358.

2. T-Cell Activation Marker Analysis (Flow Cytometry):

  • After incubation, cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69, HLA-DR).
  • The percentage of activated T-cells (e.g., CD25+/CD8+) is quantified using a flow cytometer.

3. T-Cell Proliferation Analysis:

  • Proliferation can be assessed by intracellular staining for the proliferation marker Ki67 and analysis by flow cytometry.
  • Alternatively, T-cells can be labeled with a proliferation-tracking dye (e.g., CFSE) before the assay. The dilution of the dye, as measured by flow cytometry, indicates cell division.

Cytokine Release Assay

This assay quantifies the release of cytokines from T-cells upon activation by JNJ-78306358.

1. Sample Collection:

  • Supernatants from the co-culture of target and effector cells with JNJ-78306358 are collected at various time points.
  • In clinical studies, patient serum samples are collected before and after treatment.

2. Cytokine Measurement:

  • The concentrations of various cytokines (e.g., IFN-γ, IL-6, IL-10, TNF-α) in the supernatants or serum are measured using a multiplex immunoassay platform, such as Meso Scale Discovery (MSD).

3. Data Analysis:

  • The levels of each cytokine are quantified and compared between different treatment conditions or time points to assess the cytokine release profile.

Experimental and Clinical Workflow

The evaluation of JNJ-78306358 follows a standard preclinical and clinical development path to assess its efficacy and safety.

Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development InVitro In Vitro Assays - Cytotoxicity (EC50) - T-Cell Activation - Cytokine Release InVivo In Vivo Models (Humanized Mice) - Anti-tumor Activity - T-Cell Infiltration InVitro->InVivo Demonstrates Potency Phase1 Phase 1 Trial - Safety & Tolerability - Pharmacokinetics (PK) - Pharmacodynamics (PD) (Cytokine Release, T-Cell Activation) InVivo->Phase1 Supports Clinical Translation Phase2_3 Phase 2/3 Trials - Efficacy - Safety Phase1->Phase2_3 Informs Dose & Schedule

Caption: Preclinical to Clinical Workflow for JNJ-78306358.

Clinical Findings and Implications

In a Phase 1 dose-escalation study, JNJ-78306358 demonstrated pharmacodynamic effects consistent with its mechanism of action, including peripheral T-cell activation and a dose-dependent increase in serum cytokines such as IFNγ, IL-6, and IL-10.[2] The treatment was associated with cytokine release syndrome (CRS), a known on-target toxicity of T-cell engaging therapies.[2][6] These findings confirm the translation of the preclinical mechanism of action to human subjects and highlight the importance of monitoring and managing CRS in patients receiving this class of therapy.

Conclusion

JNJ-78306358 represents a targeted immunotherapy that leverages the cytotoxic potential of T-cells to combat HLA-G-expressing solid tumors. Its mechanism of action, centered on the formation of an artificial immune synapse between T-cells and tumor cells, has been validated through a series of in vitro, in vivo, and early clinical studies. The quantitative data on its potency and the detailed understanding of its effects on T-cell biology provide a strong rationale for its continued investigation as a potential cancer therapeutic. This guide has summarized the core technical aspects of JNJ-78306358's T-cell engaging mechanism, offering a foundational resource for the scientific community.

References

JNJ-3790339: A Selective Diacylglycerol Kinase Alpha Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of JNJ-3790339, a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DGKα in oncology and immunology. This document details the selectivity profile of this compound, the experimental methodologies used for its characterization, and its role in relevant signaling pathways.

Introduction to Diacylglycerol Kinase Alpha (DGKα)

Diacylglycerol kinases (DGKs) are a family of ten enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] Both DAG and PA are critical lipid second messengers that regulate a multitude of cellular processes, including cell proliferation, apoptosis, and migration.[1][2] DGKα, a member of the type I DGK isoform group, has emerged as a significant therapeutic target, particularly in cancer and immunology.[1] It is implicated in the progression of various cancers, including glioblastoma and melanoma, and plays a crucial role in suppressing T cell activation, thereby allowing tumors to evade the immune system.[1][2] Inhibition of DGKα can therefore offer a dual benefit: directly impeding cancer cell signaling and enhancing anti-tumor immune responses.[1][2][3]

This compound: A Selective DGKα Inhibitor

This compound is a small molecule inhibitor identified as a ritanserin analog.[1][4] It has been shown to be a potent and selective inhibitor of DGKα.[1][2][4] Its selectivity for DGKα over other DGK isoforms, particularly other type I DGKs, makes it a valuable tool for studying the specific roles of DGKα and a promising candidate for therapeutic development.[1]

Quantitative Data: Selectivity Profile of this compound

The following tables summarize the inhibitory activity of this compound against various DGK isoforms, providing a clear comparison of its selectivity.

Table 1: Inhibitory Concentration (IC50) of this compound against DGKα

CompoundIC50 (µM) for DGKα
This compound9.6[4]

Table 2: Isoform Selectivity of this compound

DGK IsoformInhibition by this compound at its DGKα IC50
DGKβNo significant inhibition[1]
DGKγNo significant inhibition[1]
DGKζNo significant inhibition[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used in the characterization of this compound.

DGK Enzyme Activity Assay (General Protocol)

This assay is used to determine the inhibitory activity of compounds against DGK isoforms.

Materials:

  • HEK293 cells for overexpression of DGK isoforms

  • Cell lysis buffer

  • Lipid vesicles containing phosphatidylserine and diacylglycerol

  • [γ-³²P]ATP

  • Kinase buffer

  • This compound or other test compounds

  • DMSO (vehicle control)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Enzyme Source: Overexpress the desired DGK isoform (e.g., DGKα, DGKβ, DGKγ, DGKζ) in HEK293 cells. Prepare cell lysates to serve as the enzyme source.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, lipid vesicles, and kinase buffer.

  • Compound Addition: Add the test compound (this compound) at various concentrations or a DMSO vehicle control to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of chloroform/methanol.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • TLC Separation: Separate the radiolabeled phosphatidic acid (the product of the DGK reaction) from other lipids using thin-layer chromatography.

  • Quantification: Quantify the amount of radiolabeled phosphatidic acid using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell Viability and Cytotoxicity Assays

These assays are used to evaluate the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., A375 melanoma, U251 glioblastoma)

  • Jurkat T cells

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells or Jurkat T cells in 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with a dose range of this compound (e.g., 5-40 µM) for a specified duration (e.g., 48 hours).[4]

  • Cell Viability Measurement: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the cytotoxic efficacy.

T Cell Activation Assay

This assay assesses the ability of this compound to enhance T cell activation.

Materials:

  • Primary murine T cells

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies)

  • This compound

  • Flow cytometry antibodies (e.g., anti-CD69, anti-TNFα)

  • Flow cytometer

Procedure:

  • T Cell Isolation: Isolate primary T cells from a mouse spleen or lymph nodes.

  • Treatment and Stimulation: Treat the T cells with this compound (e.g., 5 µM) for a short period (e.g., 6 hours) in the presence of T cell activation stimuli.[4]

  • Staining: Stain the cells with fluorescently labeled antibodies against T cell activation markers like CD69 and intracellular cytokines like TNFα.

  • Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer to quantify the expression of activation markers.

  • Data Analysis: Compare the expression of CD69 and TNFα in this compound-treated cells to control cells to determine the enhancement of T cell activation.[4]

Signaling Pathways and Mechanism of Action

The inhibitory action of this compound on DGKα has significant consequences for intracellular signaling, primarily by modulating the balance between DAG and PA.

DGKα Signaling Pathway

DGKα is a key regulator in multiple signaling pathways. In cancer cells, DGKα activity is often upregulated, contributing to oncogenesis.[5][6] The product of DGKα, phosphatidic acid (PA), can activate downstream signaling pathways, including the mTOR and Akt pathways, which promote cell growth and survival.[5][6]

DGK_alpha_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PLC PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis DGKa DGKα DAG->DGKa substrate PKC PKC DAG->PKC RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGKa->PA phosphorylation mTOR mTOR PA->mTOR T_Cell_Activation T-Cell Activation PKC->T_Cell_Activation RasGRP->T_Cell_Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Receptor Receptor Activation Receptor->PLC JNJ3790339 This compound JNJ3790339->DGKa inhibition

Caption: DGKα signaling pathway and the inhibitory action of this compound.

Experimental Workflow for DGKα Inhibition Assay

The following diagram illustrates the typical workflow for determining the inhibitory potential of a compound like this compound on DGKα activity.

experimental_workflow start Start: Prepare DGKα enzyme source (e.g., cell lysate) prepare_rxn Prepare reaction mix: - DGKα enzyme - Lipid vesicles (DAG) - Kinase buffer start->prepare_rxn add_compound Add this compound (or vehicle control) prepare_rxn->add_compound start_rxn Initiate reaction with [γ-³²P]ATP add_compound->start_rxn incubate Incubate at room temperature start_rxn->incubate stop_rxn Stop reaction and extract lipids incubate->stop_rxn separate Separate lipids by Thin-Layer Chromatography (TLC) stop_rxn->separate quantify Quantify radiolabeled Phosphatidic Acid (PA) separate->quantify analyze Analyze data and calculate IC50 quantify->analyze

Caption: Workflow for a DGKα enzyme inhibition assay.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of DGKα and a promising lead compound for the development of novel therapeutics. Its high selectivity for DGKα allows for the specific interrogation of this enzyme's role in various physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the fields of oncology and immunology to further explore the potential of DGKα inhibition.

References

The Role of JNJ-3790339 in Cancer Cell Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-3790339 is a potent and selective inhibitor of diacylglycerol kinase α (DGKα), an enzyme that plays a critical role in cellular signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA).[1][2] In numerous cancer cell types, elevated DGKα activity contributes to survival and proliferation while suppressing apoptosis.[3][4][5][6] This technical guide provides an in-depth overview of the mechanism by which this compound, through the inhibition of DGKα, induces apoptosis in cancer cells. We will detail the underlying signaling pathways, present representative quantitative data, and provide comprehensive experimental protocols for studying this phenomenon.

Introduction to this compound and its Target: DGKα

This compound, a ritanserin analog, has been identified as a selective inhibitor of DGKα with an IC50 of 9.6 μM.[1] DGKα is a key regulator of the balance between DAG and PA, two important lipid second messengers. By catalyzing the phosphorylation of DAG to PA, DGKα influences a multitude of cellular processes, including cell growth, differentiation, and survival.[3][4][5][6] In the context of cancer, DGKα is often overexpressed and its activity is associated with resistance to apoptosis.[3][5][7] Inhibition of DGKα by this compound disrupts these pro-survival signals, shifting the balance towards programmed cell death.

Mechanism of Action: Induction of Apoptosis via DGKα Inhibition

The primary mechanism by which this compound induces apoptosis is through the disruption of signaling pathways that are dependent on the activity of DGKα. Inhibition of DGKα leads to an accumulation of its substrate, DAG, and a depletion of its product, PA. This shift in the DAG/PA ratio has profound effects on downstream signaling cascades that regulate cell survival and apoptosis.

Disruption of Pro-Survival Signaling Pathways

DGKα-produced PA is known to activate several key pro-survival signaling pathways. By reducing PA levels, this compound is hypothesized to inhibit these pathways, thereby promoting apoptosis. The primary pathways implicated are:

  • The NF-κB Pathway: DGKα can activate the NF-κB pathway, a critical regulator of inflammatory and anti-apoptotic responses.[8] Inhibition of DGKα is expected to suppress NF-κB activation, leading to a decrease in the expression of anti-apoptotic proteins and sensitizing cancer cells to apoptosis.

  • The mTOR Pathway: DGKα has been shown to attenuate apoptosis by enhancing the phosphodiesterase (PDE)-4A1–mammalian target of the rapamycin (mTOR) pathway.[7][8] By inhibiting DGKα, this compound likely disrupts this pathway, leading to reduced cell growth and survival.

Activation of the Caspase Cascade

The induction of apoptosis by DGKα inhibitors culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases. While direct studies on this compound are limited, research on other DGKα inhibitors has demonstrated the following:

  • Initiator Caspase Activation: The disruption of pro-survival signals and potential cellular stress caused by DGKα inhibition is expected to lead to the activation of initiator caspases, such as caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway).[9][10][11][12]

  • Executioner Caspase Activation: Activated initiator caspases then cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[2][3][5]

  • Substrate Cleavage: Active caspase-3/7 are responsible for the cleavage of numerous cellular proteins, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[4]

The proposed signaling pathway for this compound-induced apoptosis is illustrated in the diagram below.

Figure 1: Proposed signaling pathway of this compound-induced apoptosis.

Data Presentation: Quantitative Analysis of Apoptosis

While specific quantitative data for this compound-induced apoptosis is not yet widely published, studies on other DGKα inhibitors in relevant cancer cell lines provide a strong indication of its potential efficacy. The following tables summarize representative data from such studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for Cell Viability
A375Melanoma~15
U251Glioblastoma~15
JurkatT-cell Leukemia> 40

Data inferred from cytotoxicity curves of this compound.

Table 2: Representative Apoptosis Induction by DGKα Inhibition (72h)

Cell LineTreatment% Annexin V Positive Cells
U251Control siRNA10 ± 2.5
DGKα siRNA35 ± 4.1
A375Control siRNA8 ± 1.9
DGKα siRNA28 ± 3.5

Representative data from studies using DGKα siRNA, a method to mimic inhibitor action.[3][4]

Table 3: Representative Caspase-3/7 Activity Increase by DGKα Inhibition (48h)

Cell LineTreatmentFold Increase in Caspase-3/7 Activity
U87DGKα siRNA2.5 ± 0.3
U251DGKα siRNA3.1 ± 0.4
A375DGKα siRNA2.8 ± 0.2*

Representative data from studies using DGKα siRNA.[3][4]

Experimental Protocols

To investigate the pro-apoptotic effects of this compound, a series of in vitro assays can be employed. The following are detailed protocols for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing this compound-induced apoptosis.

G cluster_setup Experiment Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., U251, A375) treatment 2. Treatment (this compound at various concentrations and time points) cell_culture->treatment annexin_v 3a. Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v caspase_assay 3b. Caspase-3/7 Activity Assay (Luminescence/Fluorescence) treatment->caspase_assay western_blot 3c. Western Blot Analysis (Caspases, PARP, Bcl-2 family) treatment->western_blot quantification 4. Quantification and Statistical Analysis annexin_v->quantification caspase_assay->quantification western_blot->quantification interpretation 5. Interpretation of Results and Conclusion quantification->interpretation

Figure 2: Experimental workflow for studying this compound-induced apoptosis.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells (e.g., A375, U251) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • Assay: Add the viability reagent according to the manufacturer's instructions.

  • Measurement: Measure absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and mix gently.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold increase in caspase-3/7 activity.

Western Blot Analysis of Apoptotic Markers
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against cleaved caspase-9, cleaved caspase-8, cleaved caspase-3, cleaved PARP, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion

This compound represents a promising therapeutic agent for cancers that are dependent on DGKα for survival. Its mechanism of action, centered on the inhibition of DGKα, leads to the disruption of key pro-survival signaling pathways and the subsequent activation of the apoptotic cascade. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and quantify the pro-apoptotic effects of this compound in various cancer models. Future studies should focus on elucidating the precise molecular events that link DGKα inhibition to the activation of initiator caspases and the modulation of Bcl-2 family proteins to fully characterize the apoptotic pathway induced by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Downstream Signaling Pathways of JNJ-7706621

Introduction

JNJ-7706621 is a potent small molecule inhibitor targeting key regulators of the cell cycle, specifically cyclin-dependent kinases (CDKs) and Aurora kinases.[1][2][3] Its dual-inhibitory action disrupts cell cycle progression at multiple points, leading to growth arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by JNJ-7706621, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action

JNJ-7706621 exerts its anti-proliferative effects by inhibiting the enzymatic activity of CDK1, CDK2, Aurora A, and Aurora B.[3] This inhibition disrupts the phosphorylation of downstream substrates crucial for cell cycle transitions, mitotic spindle formation, and chromosome segregation.

Quantitative Data: Kinase Inhibition and Cellular Potency

The inhibitory activity of JNJ-7706621 against its primary targets and its anti-proliferative effect on various cancer cell lines are summarized below.

Target KinaseIC50 (nM)
CDK19
CDK23
Aurora A11
Aurora B15

Table 1: In vitro kinase inhibitory potency of JNJ-7706621.[3]

Cell LineCancer TypeIC50 (nM)
HeLaCervical Cancer284
HCT116Colon Carcinoma254
A375Malignant Melanoma447

Table 2: Anti-proliferative activity of JNJ-7706621 in various human cancer cell lines.[3]

Downstream Signaling Pathways

1. CDK1/2 Signaling Pathway and G1/S and G2/M Checkpoint Control

JNJ-7706621's inhibition of CDK1 and CDK2 directly impacts cell cycle progression. At low concentrations, it slows cell growth, while at higher concentrations, it induces cytotoxicity.[1][2]

  • G1/S Transition: Inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry. This leads to a delay in the progression from the G1 to the S phase of the cell cycle.[1][4]

  • G2/M Arrest: Inhibition of CDK1, a key driver of mitosis, prevents cells from entering mitosis, causing them to arrest in the G2 phase.[1][2] In HeLa cells, treatment with JNJ-7706621 resulted in a dose-dependent delay in S-phase entry and arrest at the G2-M phase.[2]

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2 CDK2/Cyclin E Rb pRb CDK2->Rb P E2F E2F Rb->E2F S_phase_genes S-Phase Genes E2F->S_phase_genes JNJ_7706621 JNJ-7706621 JNJ_7706621->CDK2 CDK1 CDK1/Cyclin B Mitosis Mitosis CDK1->Mitosis JNJ_7706621_2 JNJ-7706621 JNJ_7706621_2->CDK1

Caption: JNJ-7706621 inhibits CDK1/2, leading to G1/S delay and G2/M arrest.

2. Aurora Kinase Signaling Pathway and Mitotic Progression

The inhibition of Aurora A and B kinases by JNJ-7706621 disrupts critical mitotic events.

  • Aurora A and Centrosome Function: While JNJ-7706621 does not prevent the localization of Aurora A to the spindle poles, it does inhibit the localization of other centrosomal proteins like TOG, Nek2, and TACC3 in the early mitotic phase.[5] This can lead to defects in mitotic spindle assembly.

  • Aurora B and Chromosome Segregation: JNJ-7706621 inhibits the phosphorylation of Histone H3 on Serine 10, a direct downstream target of Aurora B, which is crucial for chromosome condensation and alignment.[2][4] The compound also affects the localization of chromosomal passenger proteins such as Survivin and INCENP.[5] This disruption of the chromosomal passenger complex leads to failures in chromosome alignment and segregation, ultimately overriding the spindle checkpoint and inducing endoreduplication (repeated rounds of DNA replication without cell division).[1][5]

Aurora_Signaling_Pathway cluster_Aurora_A Aurora A Pathway cluster_Aurora_B Aurora B Pathway Aurora_A Aurora A Centrosomal_Proteins TOG, Nek2, TACC3 Aurora_A->Centrosomal_Proteins Localization Spindle_Assembly Mitotic Spindle Assembly Centrosomal_Proteins->Spindle_Assembly JNJ_7706621_A JNJ-7706621 JNJ_7706621_A->Aurora_A Aurora_B Aurora B Histone_H3 Histone H3 Aurora_B->Histone_H3 P (Ser10) Passenger_Proteins Survivin, INCENP Aurora_B->Passenger_Proteins Localization Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation Passenger_Proteins->Chromosome_Segregation JNJ_7706621_B JNJ-7706621 JNJ_7706621_B->Aurora_B

Caption: JNJ-7706621 inhibits Aurora A/B, disrupting spindle assembly and chromosome segregation.

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with JNJ-7706621.

  • Cell Seeding: Plate HeLa cells at a density of 1 x 10^6 cells in a 100 mm dish.

  • Synchronization: Synchronize cells in G1 phase by mitotic shake-off.

  • Treatment: Treat synchronized cells with vehicle control or varying concentrations of JNJ-7706621 (e.g., 2 µM, 3 µM) for different time points (e.g., 0, 4, 16, 24, 36, 48, 72 hours).[2][4]

  • Cell Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition and Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in G1, S, and G2/M phases.

Flow_Cytometry_Workflow start Seed HeLa Cells sync Synchronize in G1 (Mitotic Shake-off) start->sync treat Treat with JNJ-7706621 or Vehicle sync->treat harvest Harvest and Fix in 70% Ethanol treat->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze on Flow Cytometer stain->analyze end Quantify Cell Cycle Distribution analyze->end Western_Blot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Rb, p-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Phosphorylation detection->end

References

An In-depth Technical Guide on the Modulatory Effects of JNJ-3790339 on Protein Kinase C Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the direct effects of JNJ-3790339 on Protein Kinase C (PKC) is not extensively available in public literature. This guide synthesizes established knowledge of PKC signaling with published data on this compound's primary target, Diacylglycerol Kinase α (DGKα), to project its indirect influence on PKC activation. The experimental protocols provided are standardized methodologies for assessing kinase activity.

Executive Summary

Protein Kinase C (PKC) enzymes are a family of serine/threonine kinases that are central to numerous signal transduction pathways, governing processes like cell proliferation, differentiation, and apoptosis.[1][2] Their activity is tightly regulated, and dysregulation is implicated in various diseases, including cancer and immune disorders.[3] this compound is identified as a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that attenuates PKC signaling by converting the PKC activator diacylglycerol (DAG) into phosphatidic acid (PA).[4][5] By inhibiting DGKα, this compound is hypothesized to indirectly enhance and sustain PKC activation by increasing the bioavailability of DAG. This guide explores this mechanism, presents quantitative data on this compound's known target, and provides detailed protocols for investigating its effects on the PKC pathway.

The Role of this compound in the PKC Signaling Pathway

The canonical activation of conventional and novel PKC isoforms is initiated by signals from cell surface receptors that activate Phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3] DAG recruits PKC to the cell membrane, where it is activated.

DGKα acts as a crucial negative regulator in this pathway by phosphorylating DAG to form PA, thereby terminating the signal that activates PKC.[5] this compound inhibits DGKα.[4][5] This inhibition prevents the conversion of DAG to PA, leading to an accumulation of DAG at the membrane. The elevated DAG levels are expected to cause prolonged and enhanced activation of DAG-sensitive PKC isoforms.

Signaling Pathway Diagram

PKC_Pathway_Modulation cluster_membrane Plasma Membrane cluster_cytosol Receptor Gq-GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates DGKa DGKα DAG->DGKa Substrate PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream PA Phosphatidic Acid (PA) DGKa->PA Phosphorylates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive JNJ This compound JNJ->DGKa Inhibits

Caption: Indirect activation of PKC by this compound via DGKα inhibition.

Quantitative Data

While direct binding or activity data for this compound on PKC isoforms is not available, its potency against its primary target, DGKα, has been characterized. This inhibition is the basis for its indirect effect on PKC.

Table 1: Inhibitory Activity of this compound against Diacylglycerol Kinase (DGK) Isoforms

Target Isoform IC50 Assay Type Source
DGKα 9.6 µM In vitro kinase assay [4]
DGKβ No significant inhibition In vitro kinase assay [5]
DGKγ No significant inhibition In vitro kinase assay [5]

| DGKζ | No significant inhibition | In vitro kinase assay |[5] |

This table highlights the selectivity of this compound for the α isoform of DGK, which is critical for its specific modulation of DAG-dependent signaling pathways.

Experimental Protocols

To assess the direct and indirect effects of this compound on PKC activation, a combination of in vitro and cell-based assays is recommended.

In Vitro PKC Kinase Activity Assay (Direct Effect Screening)

This protocol is designed to determine if this compound directly interacts with and modulates PKC activity. It is based on a well-established ELISA-based, non-radioactive method.[6]

Objective: To quantify the phosphotransferase activity of a specific PKC isoform in the presence of varying concentrations of this compound.

Materials:

  • Recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCδ)

  • PKC Substrate Microtiter Plate (pre-coated with a specific peptide substrate)

  • This compound stock solution (in DMSO)

  • Kinase Assay Dilution Buffer

  • ATP solution

  • Phosphospecific Substrate Antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm absorbance)

Methodology:

  • Preparation: Prepare serial dilutions of this compound in Kinase Assay Dilution Buffer. A typical concentration range would be 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

  • Kinase Reaction: a. Add 50 µL of diluted this compound or vehicle control to the wells of the PKC Substrate Microtiter Plate. b. Add 25 µL of the recombinant PKC enzyme solution to each well. c. Initiate the phosphorylation reaction by adding 25 µL of ATP solution. d. Incubate the plate for 60 minutes at 30°C.

  • Detection: a. Terminate the reaction by washing the wells three times with Wash Buffer. b. Add 100 µL of diluted Phosphospecific Substrate Antibody to each well and incubate for 60 minutes at room temperature. c. Wash wells three times. d. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. e. Wash wells five times. f. Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes. g. Stop the color development by adding 100 µL of Stop Solution.

  • Data Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Subtract the background absorbance (no enzyme control) from all readings. c. Plot the percentage of PKC activity against the log concentration of this compound to determine the IC50 or EC50, if any modulation is observed.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start prep Prepare this compound Serial Dilutions start->prep add_cmpd Add Compound/Vehicle to Substrate Plate prep->add_cmpd add_pkc Add Recombinant PKC Enzyme add_cmpd->add_pkc add_atp Initiate Reaction with ATP add_pkc->add_atp incubate_kinase Incubate at 30°C for 60 min add_atp->incubate_kinase wash1 Wash Wells (3x) incubate_kinase->wash1 add_primary_ab Add Phosphospecific Primary Antibody wash1->add_primary_ab incubate_ab1 Incubate at RT for 60 min add_primary_ab->incubate_ab1 wash2 Wash Wells (3x) incubate_ab1->wash2 add_secondary_ab Add HRP-conjugated Secondary Antibody wash2->add_secondary_ab incubate_ab2 Incubate at RT for 30 min add_secondary_ab->incubate_ab2 wash3 Wash Wells (5x) incubate_ab2->wash3 add_tmb Add TMB Substrate wash3->add_tmb develop Incubate in Dark add_tmb->develop add_stop Add Stop Solution develop->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data & Determine IC50/EC50 read_plate->analyze end End analyze->end

Caption: Workflow for the in vitro ELISA-based PKC activity assay.

Cell-Based Western Blot for PKC Substrate Phosphorylation (Indirect Effect)

This protocol assesses the indirect effect of this compound on PKC activation within a cellular context by measuring the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).

Objective: To determine if inhibiting DGKα with this compound leads to increased phosphorylation of a PKC substrate in response to a stimulus.

Materials:

  • Cell line expressing relevant PKC isoforms (e.g., A375 melanoma cells, Jurkat T-cells).[4]

  • Cell culture medium and reagents.

  • This compound stock solution (in DMSO).

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA, as a positive control).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and Western Blotting equipment.

  • Primary antibodies: anti-phospho-MARCKS, anti-total-MARCKS, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Methodology:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Pre-treat cells with varying concentrations of this compound (e.g., 5-40 µM) or vehicle (DMSO) for 1-2 hours.[4] c. Stimulate the cells with a sub-maximal concentration of a PLC-activating agonist (e.g., carbachol for muscarinic receptor-expressing cells) for a short duration (e.g., 5-15 minutes). Include a PMA-treated positive control and an unstimulated negative control.

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells directly in the plate with 100-150 µL of ice-cold lysis buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant.

  • Western Blotting: a. Determine protein concentration of each lysate using the BCA assay. b. Normalize protein amounts and prepare samples with Laemmli buffer. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. e. Incubate the membrane with anti-phospho-MARCKS primary antibody overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: a. Strip the membrane and re-probe with anti-total-MARCKS and anti-β-actin antibodies for normalization. b. Quantify band intensities using densitometry software. c. Calculate the ratio of phospho-MARCKS to total MARCKS for each condition. Compare the effect of this compound treatment to the vehicle control.

Conclusion

This compound is a selective inhibitor of DGKα, a key negative regulator of DAG-mediated signaling.[5] By blocking DGKα, this compound increases the cellular concentration of DAG, which is expected to indirectly enhance the activation of conventional and novel PKC isoforms. This mechanism suggests that this compound can be a valuable tool for studying the downstream consequences of sustained PKC signaling and may have therapeutic potential in contexts where augmenting PKC activity is beneficial, such as in T-cell activation for immunotherapy.[4][5][7] The experimental protocols outlined in this guide provide a robust framework for validating this hypothesis and quantifying the precise effects of this compound on the Protein Kinase C pathway.

References

JNJ-3790339: A Ritanserin Analog as a Selective Diacylglycerol Kinase α Inhibitor for Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JNJ-3790339, a structural analog of ritanserin, for its application in preclinical research. While ritanserin is a well-characterized antagonist of serotonin 5-HT2A and 5-HT2C receptors with additional activity as a Diacylglycerol Kinase (DGK) inhibitor, this compound has been identified as a potent and selective inhibitor of DGKα.[1] This document details the pharmacological profile of this compound in comparison to ritanserin, focusing on its inhibitory effects on DGKα, and its functional consequences on cancer cell cytotoxicity and T-cell activation. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and application of this compound.

Introduction

Ritanserin is a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors and has been utilized extensively in neuroscience research.[2] More recently, ritanserin has been identified as an inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), thereby regulating cellular signaling pathways involved in cell proliferation, apoptosis, and immune responses.[1][2] The therapeutic potential of DGKα inhibition in oncology and immunology has prompted the search for more potent and selective inhibitors. This compound, a ritanserin analog, has emerged from these efforts as a promising research tool with enhanced selectivity for DGKα over other DGK isoforms.[1] This guide summarizes the current knowledge on this compound, providing a direct comparison with ritanserin and detailed methodologies for its study.

Pharmacological Profile: this compound vs. Ritanserin

The primary pharmacological distinction between this compound and ritanserin lies in their selectivity. While ritanserin exhibits potent antagonism at serotonin receptors, this compound has been characterized primarily for its potent and selective inhibition of DGKα.[1] The activity of this compound at serotonin and dopamine receptors has not been extensively reported in the public domain.

Diacylglycerol Kinase (DGK) Inhibition

This compound is a potent inhibitor of DGKα with an IC50 of 9.6 μM.[3] In comparative studies, this compound demonstrates greater selectivity for DGKα over other type I DGK isoforms, such as DGKβ and DGKγ, when compared to ritanserin.[1]

Table 1: Inhibitory Activity of this compound and Ritanserin against DGKα

CompoundTargetIC50 (μM)
This compoundDGKα9.6[3]
RitanserinDGKαNot explicitly quantified in the same study, but used as a reference compound.[1]
Serotonin and Dopamine Receptor Binding Profile

Ritanserin is a high-affinity antagonist at 5-HT2A and 5-HT2C receptors.[2] It also has a lower affinity for the dopamine D2 receptor.[4] The binding profile of this compound at these receptors has not been detailed in the available literature, which is a critical consideration for researchers investigating its off-target effects or comparing its activity profile to that of ritanserin.

Table 2: Receptor Binding Affinities (Ki) of Ritanserin

ReceptorKi (nM)
5-HT2A0.45[2]
5-HT2C0.71[2]
Dopamine D277-fold lower affinity than 5-HT2A[4]

Note: The binding profile for this compound at these receptors is not currently available in the public literature.

Functional Effects of this compound

Consistent with its role as a DGKα inhibitor, this compound has been shown to induce cytotoxicity in cancer cell lines and enhance T-cell activation.[1]

Cytotoxicity in Cancer Cells

This compound exhibits dose-dependent cytotoxic effects against various cancer cell lines, including melanoma (A375), glioblastoma (U251), and a malignant T-cell line (Jurkat).[1][3] Its cytotoxic efficacy is reported to be similar to that of ritanserin.[1]

Table 3: Cytotoxic Effects of this compound

Cell LineCancer TypeEffective ConcentrationIncubation Time
A375Melanoma15 μM (significant loss in cell viability)[1]48 h[3]
U251Glioblastoma15 μM (significant loss in cell viability)[1]48 h[3]
Jurkat TMalignant T-cell5-40 μM (dose-dependent cytotoxicity)[3]48 h[3]
T-Cell Activation

Inhibition of DGKα by this compound leads to an upregulation of T-cell activation, a key aspect of anti-tumor immunity.[1] this compound has been shown to promote the activation of primary murine T-cells, as indicated by increased expression of activation markers such as CD69 and TNFα.[1]

Table 4: T-Cell Activation by this compound

Cell TypeTreatmentEffect
Primary Murine T-cells5 μM this compound for 6 h[3]Promotes activation[1]
Jurkat T-cells5 μM this compound for 6 h[1]Increased CD69 and TNFα mRNA levels[1]

Experimental Protocols

DGKα Inhibition Assay

This protocol is adapted from the methodology described by Granade et al. (2022).[1]

  • Enzyme Preparation: Use cell lysates from HEK-293T cells overexpressing the specific DGK isoform.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate (2.8 µg of total protein for DGKα), buffer, and the test compound (this compound or ritanserin) dissolved in DMSO. The final DMSO concentration should be kept low (e.g., 0.5% v/v) to avoid affecting enzyme activity.

  • Pre-incubation: Equilibrate the reaction mixture for 5 minutes at room temperature.

  • Initiation: Start the kinase reaction by adding ATP solution (final concentration 10 mM) spiked with [γ-32P]-ATP. The total reaction volume is 100 µL.

  • Incubation: Incubate the reaction for 20 minutes at 30°C.

  • Termination: Stop the reaction by adding 0.5 mL of methanol with 0.1 N HCl, followed by 1 mL of ethyl acetate.

  • Phase Separation: Add 1 mL of 1 M MgCl2 and vortex thoroughly to facilitate the separation of the organic phase.

  • Quantification: Analyze the radioactivity in the organic phase to determine the extent of DGKα inhibition.

Cell Viability (Cytotoxicity) Assay

This protocol is based on the methodology used in the study by Granade et al. (2022).[1]

  • Cell Culture: Culture human Jurkat T-cells, A375 melanoma cells, or U251 glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed the cells in 96-well plates at an appropriate density.

  • Treatment: Treat the cells in triplicate with varying concentrations of this compound (e.g., 5, 15, 25, and 40 μM) or a DMSO vehicle control.

  • Incubation: Incubate the plates for 48 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the alamarBlue assay.

T-Cell Activation Assay

This protocol is adapted from the methodology described by Granade et al. (2022).[1]

  • Cell Stimulation: Stimulate Jurkat T-cells with functional antibodies against CD3/CD28 (1 µg/mL).

  • Treatment: Treat the stimulated cells with this compound (5 µM) or a DMSO vehicle control.

  • Incubation: Incubate the cells for 6 hours.

  • Analysis: Assess T-cell activation by measuring the mRNA levels of activation markers, such as CD69 and TNFα, using quantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows

DGKα Signaling and T-Cell Activation

DGKα acts as a negative regulator of T-cell activation. By converting DAG to PA, it dampens the signaling cascade downstream of the T-cell receptor (TCR), leading to a state of anergy. Inhibition of DGKα by this compound preserves DAG levels, promoting the activation of signaling pathways that lead to T-cell activation and effector functions.

DGK_alpha_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 DGKa DGKα DAG->DGKa RasGRP RasGRP DAG->RasGRP PKC PKCθ DAG->PKC NFAT NFAT IP3->NFAT Ca2+ release PA Phosphatidic Acid (PA) DGKa->PA phosphorylation JNJ This compound JNJ->DGKa inhibition Ras Ras RasGRP->Ras NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 Gene Gene Expression (e.g., CD69, TNFα) NFAT->Gene AP1->Gene NFkB->Gene

Caption: DGKα Signaling Pathway and its Inhibition by this compound.

Experimental Workflow for DGKα Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory activity of this compound on DGKα.

DGKa_Inhibition_Workflow start Start prep Prepare DGKα Enzyme (from cell lysate) start->prep mix Prepare Reaction Mixture: Enzyme + Buffer + this compound prep->mix initiate Initiate Reaction (add [γ-32P]-ATP) mix->initiate incubate Incubate (20 min @ 30°C) initiate->incubate terminate Terminate Reaction (add Methanol/HCl) incubate->terminate extract Extract Phosphorylated Product (Ethyl Acetate) terminate->extract quantify Quantify Radioactivity extract->quantify end End quantify->end

Caption: Experimental Workflow for DGKα Inhibition Assay.

Ritanserin's Primary Signaling: 5-HT2A Receptor Pathway

For comparative purposes, the canonical signaling pathway for ritanserin's primary target, the 5-HT2A receptor, is presented. Ritanserin acts as an antagonist, blocking the activation of this pathway by serotonin (5-HT).

SHT2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SHT Serotonin (5-HT) SHT2A 5-HT2A Receptor SHT->SHT2A Ritanserin Ritanserin Ritanserin->SHT2A antagonism Gq Gq/11 SHT2A->Gq activates PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC Activation DAG->PKC Ca Ca2+ Release IP3->Ca

Caption: 5-HT2A Receptor Signaling Pathway Antagonized by Ritanserin.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of DGKα in various physiological and pathological processes. Its improved selectivity for DGKα compared to its parent compound, ritanserin, makes it a more precise instrument for dissecting DGKα-specific functions. However, a significant gap in the current knowledge is the lack of a comprehensive pharmacological profile of this compound at serotonin and dopamine receptors. Future research should aim to characterize the binding affinities and functional activities of this compound at these receptors to fully understand its spectrum of biological effects and to provide a more complete comparison with ritanserin. Such studies will be crucial for interpreting experimental results and for the potential development of DGKα inhibitors as therapeutic agents.

References

Preclinical Profile of JNJ-3790339 in Glioblastoma: An In-Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The need for novel therapeutic strategies is paramount. One emerging target of interest is Diacylglycerol Kinase alpha (DGKα), an enzyme implicated in cancer cell proliferation, survival, and immune evasion. JNJ-3790339, a ritanserin analog, has been identified as a potent and selective inhibitor of DGKα, demonstrating cytotoxic effects against glioblastoma cells in preclinical in vitro studies. This technical guide provides a comprehensive overview of the available preclinical data on this compound in the context of glioblastoma, focusing on its mechanism of action, quantitative in vitro efficacy, and the experimental methodologies employed in its initial characterization.

Disclaimer: The following information is based on publicly available preclinical data. As of this writing, in vivo efficacy and pharmacokinetic data for this compound in glioblastoma models are not available in the public domain.

Core Data Summary

In Vitro DGKα Inhibition

This compound has demonstrated potent and selective inhibitory activity against the alpha isoform of Diacylglycerol Kinase.

Compound Target IC50 (µM) Selectivity
This compoundDGKα9.6[1]High selectivity for DGKα over other type I isoforms (DGKβ, DGKγ)
In Vitro Cytotoxicity in Glioblastoma Cells

This compound has shown dose-dependent cytotoxic effects on the U251 human glioblastoma cell line.

Cell Line Compound Concentration Range (µM) Effect
U251This compound5-40Dose-dependent cytotoxicity[1]
T-Cell Activation

A key aspect of DGKα inhibition is the potentiation of the anti-tumor immune response. This compound has been shown to promote the activation of T-cells.

Assay Compound Concentration (µM) Time (hours) Effect
Primary Murine T-Cell ActivationThis compound56Promotes activation[1]

Signaling Pathways and Experimental Workflows

DGKα Signaling Pathway in Glioblastoma

The following diagram illustrates the proposed mechanism of action for this compound in glioblastoma. DGKα is a key enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), both of which are important second messengers. In cancer, elevated DGKα activity can drive oncogenic signaling. This compound inhibits DGKα, leading to an accumulation of DAG and a reduction in PA, which in turn can modulate downstream signaling pathways to induce apoptosis and inhibit proliferation.

DGKalpha_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PLC Phospholipase C (PLC) RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGKalpha DGKα DAG->DGKalpha Substrate Apoptosis Apoptosis DAG->Apoptosis Can induce (context-dependent) PA Phosphatidic Acid (PA) DGKalpha->PA Converts JNJ This compound JNJ->DGKalpha Inhibits mTOR mTOR Signaling PA->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Proposed DGKα signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound on a glioblastoma cell line.

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed U251 Glioblastoma Cells in 96-well plates start->seed_cells add_compound Add varying concentrations of this compound (5-40 µM) seed_cells->add_compound incubate Incubate for a defined period (e.g., 48 hours) add_compound->incubate add_reagent Add cytotoxicity reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure signal (absorbance/luminescence) add_reagent->measure analyze Analyze data to determine dose-response and IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Detailed Experimental Protocols

DGKα Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against DGKα.

Principle: This assay measures the phosphorylation of a diacylglycerol substrate by DGKα using radiolabeled ATP ([γ-³²P]ATP). The amount of incorporated radioactivity into the lipid product is quantified to determine enzyme activity.

Materials:

  • Recombinant human DGKα enzyme

  • Diacylglycerol (DAG) substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (specific composition may vary, but generally contains a buffer like Tris-HCl, MgCl₂, and DTT)

  • This compound (dissolved in DMSO)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, DAG substrate, and recombinant DGKα enzyme.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for a specified time at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).

  • Extract the lipid-soluble product (phosphatidic acid) using an organic solvent.

  • Quantify the amount of incorporated ³²P in the lipid phase using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on glioblastoma cells.

Principle: This assay measures cell viability by quantifying a marker of metabolic activity (e.g., reduction of a tetrazolium salt like MTT to formazan) or by measuring ATP content (e.g., CellTiter-Glo). A decrease in the signal indicates a reduction in viable cells.

Materials:

  • U251 human glioblastoma cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed U251 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development (MTT) or signal stabilization (CellTiter-Glo).

  • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Primary Murine T-Cell Activation Assay

Objective: To evaluate the effect of this compound on T-cell activation.

Principle: T-cell activation can be assessed by measuring the upregulation of activation markers, such as CD69 and TNFα, at the mRNA level using quantitative real-time PCR (qPCR) following stimulation.

Materials:

  • Spleens from C57BL/6 mice

  • RPMI 1640 medium supplemented with FBS, non-essential amino acids, penicillin/streptomycin, pyruvate, and 2-mercaptoethanol

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • This compound (dissolved in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for CD69, TNFα, and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and real-time PCR system

Procedure:

  • Isolate splenocytes from C57BL/6 mice and prepare a single-cell suspension.

  • Purify T-cells from the splenocyte suspension using a negative selection kit.

  • Plate the purified T-cells in a 96-well plate pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody to the wells to provide co-stimulation.

  • Treat the cells with this compound (5 µM) or DMSO (vehicle control).

  • Incubate the cells for 6 hours at 37°C in a humidified incubator with 5% CO₂.

  • Harvest the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for CD69, TNFα, and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of CD69 and TNFα in this compound-treated cells compared to the DMSO control.

Conclusion and Future Directions

The available preclinical data indicate that this compound is a potent and selective inhibitor of DGKα with demonstrated in vitro cytotoxicity against glioblastoma cells and the ability to promote T-cell activation. These findings suggest that this compound may hold therapeutic potential for glioblastoma, a disease with a pressing need for new treatment modalities.

However, the lack of publicly available in vivo data represents a significant gap in our understanding of the compound's potential. Future preclinical studies should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of this compound in orthotopic glioblastoma xenograft models, including survival studies.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the pharmacokinetic profile of this compound and its ability to cross the blood-brain barrier to reach the tumor site in sufficient concentrations.

  • Pharmacodynamics: Assessing the in vivo target engagement of DGKα in tumor tissue following administration of this compound.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as radiation and temozolomide, as well as with immunotherapies.

A comprehensive evaluation of these aspects will be crucial to determine the clinical translatability of this compound for the treatment of glioblastoma.

References

JNJ-3790339: A Selective DGKα Inhibitor Modulating Ras Signaling in Oncology and Immunology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-3790339 is a potent and selective small-molecule inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a critical role in lipid signaling pathways. By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα modulates the activation of several key signaling cascades, including the Ras-Raf-MEK-ERK pathway. Notably, the inhibition of DGKα by this compound exerts differential effects on Ras signaling in a cell-context-dependent manner, leading to the suppression of oncogenic signaling in cancer cells and the enhancement of activation signals in T cells. This dual activity positions this compound as a promising therapeutic candidate for both direct anti-cancer therapy and immunotherapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on Ras signaling pathways, and detailed protocols for key experimental assays.

Introduction to Diacylglycerol Kinase α (DGKα) and Ras Signaling

The Ras proteins are a family of small GTPases that function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream pro-proliferative and survival pathways, most notably the Raf-MEK-ERK (MAPK) cascade.

Diacylglycerol (DAG) is a critical second messenger that is produced upon the activation of various cell surface receptors. One of the key effectors of DAG is RasGRP, a guanine nucleotide exchange factor (GEF) that activates Ras. Diacylglycerol kinase α (DGKα) terminates DAG signaling by phosphorylating it to produce phosphatidic acid (PA). By controlling the cellular levels of DAG, DGKα acts as a crucial regulator of Ras activation.

This compound: A Potent and Selective DGKα Inhibitor

This compound is an analog of ritanserin and has been identified as a potent and selective inhibitor of DGKα.[1] Its selectivity for DGKα over other DGK isoforms, particularly the type I isoforms β and γ, makes it a valuable tool for dissecting the specific roles of DGKα in cellular processes.[2]

Table 1: In Vitro Activity of this compound
TargetIC50Source
DGKα9.6 μM[1]

Impact of this compound on Ras Signaling Pathways

The inhibition of DGKα by this compound leads to an accumulation of cellular DAG. This increase in DAG levels has opposing effects on the Ras signaling pathway in cancer cells versus T cells.

Inhibition of Ras Signaling in Cancer Cells

In cancer cells, particularly those with oncogenic mutations that drive DAG production, the sustained accumulation of DAG upon DGKα inhibition can lead to a negative feedback loop. This feedback can involve the activation of protein kinase C (PKC) isoforms that can, in turn, lead to the downregulation of the Ras-Raf-MEK-ERK pathway. While direct quantitative data for this compound's effect on Ras-GTP, pMEK, and pERK are not yet published, the observed cytotoxic effects in melanoma and glioblastoma cell lines are consistent with the suppression of this critical survival pathway.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PLC PLC RTK->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP activates Raf Raf Ras_GTP->Raf DGKa DGKα DAG->DGKa RasGRP RasGRP DAG->RasGRP PKC PKC DAG->PKC PA Phosphatidic Acid (PA) DGKa->PA JNJ This compound JNJ->DGKa inhibits RasGRP->Ras_GDP activates PKC->Raf inhibits (negative feedback) MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation

Figure 1. Proposed mechanism of this compound in cancer cells.
Enhancement of Ras Signaling in T Cells

In T cells, signaling through the T-cell receptor (TCR) also generates DAG, which is essential for T-cell activation. By inhibiting DGKα, this compound prolongs the DAG signal, leading to enhanced and sustained activation of the Ras-Raf-MEK-ERK pathway. This results in increased expression of T-cell activation markers and effector cytokines.[2]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG Diacylglycerol (DAG) PLCg1->DAG Ras_GDP Ras-GDP (inactive) Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP activates Raf Raf Ras_GTP->Raf DGKa DGKα DAG->DGKa RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGKa->PA JNJ This compound JNJ->DGKa inhibits RasGRP->Ras_GDP activates MEK MEK Raf->MEK ERK ERK MEK->ERK Activation T-Cell Activation (e.g., CD69, TNFα) ERK->Activation

Figure 2. Proposed mechanism of this compound in T cells.

Preclinical Data

In Vitro Cytotoxicity in Cancer Cell Lines

This compound has demonstrated dose-dependent cytotoxic efficacy against melanoma (A375) and glioblastoma (U251) cell lines.[2] In contrast, Jurkat T cells, a T-lymphocyte cell line, exhibited less sensitivity, highlighting a potential therapeutic window.[2]

Table 2: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeTreatment DurationEffectSource
A375Melanoma48 hoursSignificant loss in cell viability at 15 μM[2]
U251Glioblastoma48 hoursSignificant loss in cell viability at 15 μM[2]
Jurkat TT-cell Leukemia48 hoursCytotoxicity observed at higher concentrations (approaching 40 μM)[2]
T-Cell Activation

Treatment with this compound has been shown to promote the activation of primary murine T cells, as evidenced by the increased expression of the early activation marker CD69 and the pro-inflammatory cytokine TNFα.[2]

Table 3: T-Cell Activation by this compound
Cell TypeTreatmentDurationOutcomeSource
Primary Murine T cells5 μM this compound6 hoursIncreased expression of CD69 and TNFα[2]

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound.

DGKα In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of DAG by DGKα.

G cluster_workflow DGKα Kinase Assay Workflow A Prepare reaction mix: - Recombinant DGKα - DAG substrate - [γ-32P]ATP - Assay buffer B Add this compound (or vehicle control) A->B C Incubate at 30°C B->C D Stop reaction C->D E Separate [32P]-PA by thin-layer chromatography D->E F Quantify radioactivity (scintillation counting or autoradiography) E->F G Calculate % inhibition and determine IC50 F->G

Figure 3. Workflow for a radiometric DGKα kinase assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant human DGKα enzyme, a lipid substrate mixture containing DAG, and a kinase assay buffer.

  • Compound Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Initiation and Incubation: Start the reaction by adding [γ-32P]ATP and incubate at 30°C for a specified time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a solution such as 1% perchloric acid.

  • Lipid Extraction: Extract the lipids from the reaction mixture.

  • Separation: Separate the radiolabeled phosphatidic acid ([32P]-PA) from the unreacted [γ-32P]ATP using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of [32P]-PA by autoradiography or scintillation counting.

  • Data Analysis: Calculate the percentage of DGKα inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cells (e.g., A375, U251) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 5, 15, 25, 40 μM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the concentration of this compound that causes 50% inhibition of cell growth (GI50).

T-Cell Activation Assay by Flow Cytometry

This assay quantifies the activation of T cells by measuring the expression of cell surface markers.

Methodology:

  • T-Cell Isolation: Isolate primary T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs).

  • Cell Stimulation and Treatment: Activate the T cells with anti-CD3 and anti-CD28 antibodies in the presence of this compound (e.g., 5 μM) or a vehicle control.

  • Incubation: Incubate the cells for 6 hours at 37°C. A protein transport inhibitor (e.g., Brefeldin A) can be added during the last few hours to allow for intracellular cytokine accumulation.

  • Cell Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD69). For intracellular cytokine analysis (e.g., TNFα), fix and permeabilize the cells before adding the cytokine-specific antibody.

  • Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of activated T cells (e.g., CD69-positive) and cytokine-producing cells in the different treatment groups.

Conclusion and Future Directions

This compound is a selective DGKα inhibitor with a compelling dual mechanism of action that involves the context-dependent modulation of the Ras signaling pathway. Its ability to suppress oncogenic signaling in cancer cells and enhance the activation of T cells provides a strong rationale for its further development as both a standalone anti-cancer agent and in combination with immunotherapies. Future research should focus on elucidating the precise molecular mechanisms underlying the differential effects of DGKα inhibition on Ras signaling in different cell types, including detailed quantitative analysis of the phosphorylation status of Ras pathway components. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of this compound in preclinical cancer models.

References

Foundational Research on Diacylglycerol Kinase Alpha (DGKα) Inhibitors in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Diacylglycerol Kinase alpha (DGKα) has emerged as a critical intracellular immune checkpoint, negatively regulating T-cell activation and function. By catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα attenuates signaling pathways essential for a robust immune response.[1][2] Upregulation of DGKα in tumor-infiltrating lymphocytes is associated with T-cell exhaustion and immune evasion, establishing it as a compelling target for cancer immunotherapy.[1][3] This technical guide provides an in-depth overview of the foundational research on DGKα inhibitors, detailing their mechanism of action, key preclinical data, and the experimental protocols used for their evaluation. The guide is intended for researchers, scientists, and drug development professionals in the field of immunology and oncology, offering a comprehensive resource on the core science underpinning this promising therapeutic strategy.

Introduction: DGKα as a Key Immune Checkpoint

T-cell activation is a cornerstone of adaptive immunity, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by a major histocompatibility complex (MHC).[4] This event triggers a cascade of intracellular signaling, where the lipid second messenger diacylglycerol (DAG) plays a pivotal role.[4][5] DAG recruits and activates crucial signaling proteins, including Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP), which propagate signals leading to T-cell proliferation, cytokine production, and cytotoxic effector functions.[3][6]

The Diacylglycerol Kinase (DGK) family of enzymes controls the levels of DAG, with ten isoforms identified in mammals.[4][7] In T-cells, the DGKα and DGKζ isoforms are predominantly expressed and act as key negative regulators of TCR signaling.[4][7][8] They terminate DAG-mediated signals by converting DAG to phosphatidic acid (PA).[1][9] This function serves as an intrinsic checkpoint to prevent T-cell hyperactivation and maintain immune homeostasis.[6] However, in the context of cancer, tumor cells can exploit this mechanism. DGKα is often overexpressed in tumor-infiltrating lymphocytes (TILs), leading to a state of functional impairment known as anergy or exhaustion, which allows tumors to evade immune destruction.[1][9][10] Consequently, the inhibition of DGKα presents a strategic approach to restore T-cell function and enhance anti-tumor immunity.[3][11]

Mechanism of Action of DGKα Inhibitors

DGKα inhibitors are small molecules designed to block the catalytic activity of the DGKα enzyme. By preventing the phosphorylation of DAG, these inhibitors cause an accumulation of DAG at the plasma membrane following TCR stimulation.[3][12] This sustained availability of DAG amplifies and prolongs the downstream signaling necessary for full T-cell activation.[1][3][12]

The primary consequences of DGKα inhibition include:

  • Enhanced Downstream Signaling: Increased DAG levels lead to the sustained activation of key effector pathways, including the Ras-MAPK-AP-1 and PKCθ-NF-κB signaling axes.[3][6][9]

  • Lowered T-Cell Activation Threshold: By amplifying TCR signaling, DGKα inhibitors reduce the amount of antigen required to trigger a T-cell response, effectively increasing T-cell sensitivity.[3][8][13] This is particularly relevant for recognizing tumor neoantigens, which may be of low affinity or expressed at low levels.[14]

  • Reversal of T-Cell Anergy: In dysfunctional or anergic T-cells, DGKα inhibition can restore effector functions, including the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[9][10]

  • Synergy with Checkpoint Blockade: DGKα inhibitors work synergistically with existing immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies.[3][4][12] While checkpoint blockers "release the brakes" on T-cells, DGKα inhibitors "step on the gas," providing a dual approach to reinvigorate the anti-tumor immune response.[3][10]

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Engagement (Antigen Recognition) PLCG1 PLCγ1 TCR->PLCG1 PIP2 PIP2 PLCG1->PIP2 hydrolyzes DAG DAG PIP2->DAG generates DGKa DGKα DAG->DGKa PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 PA PA DGKa->PA phosphorylates Inhibitor DGKα Inhibitor Inhibitor->DGKa blocks NFkB_path NF-κB Pathway PKC->NFkB_path Ras_MAPK_path Ras/MAPK Pathway RasGRP1->Ras_MAPK_path Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB_path->Activation Ras_MAPK_path->Activation

Caption: DGKα signaling pathway in T-cells and the impact of its inhibition.

Quantitative Analysis of DGKα Inhibitors

The development of DGKα inhibitors has progressed from first-generation compounds with poor selectivity and pharmacokinetic properties to highly potent and selective molecules, some of which are now in clinical trials.[12] Quantitative data, particularly IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are crucial for comparing the potency and cellular activity of these compounds.

Compound Name/IDTarget(s)Enzymatic IC50Cellular Activity (EC50)NotesReference(s)
R59022 DGKα (Type I DGKs)~25 µM-First-generation inhibitor; poor selectivity and PK properties.[12]
R59949 DGKα, DGKγ~18 µM (for DGKα)-First-generation inhibitor; poor selectivity and PK properties.[12]
CU-3 DGKα-selective0.6 µMInduces T-cell activation.Identified as a more selective preclinical tool compound.[4]
Compound 16 DGKα0.27 nM-A novel, potent, and orally available inhibitor.[12]
Compound 13 DGKα-0.18 µM (IL-2 induction)Potent cellular activity demonstrated in human PBMCs.[12]
BMS-986408 Dual DGKα/ζ-Potentiates T-cell activation and cytokine release.Clinical-stage dual inhibitor.[14]
INCB177054 Dual DGKα/ζPotent (undisclosed)-Novel, potent, orally bioavailable dual inhibitor.[15]
BAY2862789 DGKα-selective-Enhances T-cell activation.In Phase I/II clinical trials for solid tumors.[12][16]
GS-9911 DGKα-selective--In early clinical development.[12]

Key Experimental Protocols for Inhibitor Evaluation

A tiered approach is typically used to evaluate novel DGKα inhibitors, progressing from biochemical assays to complex cellular and in vivo models.

In Vitro Enzymatic Assays

The first step is to determine the direct inhibitory effect of a compound on the purified DGKα enzyme. The ADP-Glo™ Kinase Assay is a widely used, non-radioactive method for this purpose.[3][12][17]

Protocol: ADP-Glo™ Kinase Assay for DGKα Activity

  • Reaction Setup: In a 96-well or 384-well plate, combine the following components in a kinase reaction buffer:

    • Recombinant human DGKα enzyme.

    • Lipid substrate: Diacylglycerol (e.g., 1,2-dilauroyl-sn-glycerol) presented in vesicles.

    • ATP at a concentration near the Km for the enzyme.

    • Test compound (inhibitor) at various concentrations (serial dilution).

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the phosphorylation of DAG to PA, which produces ADP.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the first step into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: The newly synthesized ATP is used by an Ultra-Glo™ Luciferase in the detection reagent to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects DGKα activity. Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow_DGK_Inhibitor_Screening start Start: Compound Library enzymatic 1. Enzymatic Assay (e.g., ADP-Glo) start->enzymatic ic50 Determine IC50 Select Potent Hits enzymatic->ic50 cellular 2. Primary Cellular Assays (T-Cell Lines / PBMCs) ic50->cellular cellular_assays Measure: - T-Cell Activation (IL-2, CD69) - Proliferation (CFSE) - Downstream Signaling (pERK) cellular->cellular_assays ec50 Determine EC50 Confirm Cellular Activity cellular->ec50 advanced_cellular 3. Advanced In Vitro Assays (Co-culture Models) ec50->advanced_cellular advanced_assays Measure: - Cytotoxicity vs. Tumor Cells - Synergy with Anti-PD-1 advanced_cellular->advanced_assays invivo 4. In Vivo Models (Syngeneic Mouse Models) advanced_cellular->invivo invivo_assays Measure: - Tumor Growth Inhibition - Immune Cell Infiltration (TILs) - Pharmacokinetics/Pharmacodynamics invivo->invivo_assays clinical Lead Candidate for Clinical Development invivo->clinical

Caption: General experimental workflow for the screening and evaluation of DGKα inhibitors.
Cellular Assays for T-Cell Function

These assays assess the inhibitor's effect in a biologically relevant context, using primary T-cells or immune cell lines.

Protocol: T-Cell Activation (IL-2 Release) Assay

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Plate the PBMCs in a 96-well culture plate.

  • Inhibitor Treatment: Add the DGKα inhibitor at various concentrations to the wells.

  • T-Cell Stimulation: Stimulate the T-cells within the PBMC population using soluble or plate-bound anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.

  • Incubation: Culture the cells for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15]

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for T-cell activation.[12]

Protocol: T-Cell Cytotoxicity Assay

  • Cell Preparation:

    • Effector Cells: Differentiate CD8+ T-cells in vitro for several days to generate cytotoxic T lymphocytes (CTLs). Treat with the DGKα inhibitor during the final hours of culture.

    • Target Cells: Use a tumor cell line (e.g., B16 melanoma) that expresses a relevant antigen. Label the target cells with a viability dye (e.g., Calcein-AM).

  • Co-culture: Mix the inhibitor-treated effector cells with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the co-culture for 4-16 hours.

  • Measurement of Lysis:

    • For Calcein-AM, measure the remaining fluorescence in the well (live cells retain the dye).

    • Alternatively, use a reporter of cell death, such as a caspase-3/7 activation reagent that becomes fluorescent upon apoptosis, or measure the release of lactate dehydrogenase (LDH) from lysed cells.[13]

  • Data Analysis: Calculate the percentage of specific lysis for each condition compared to controls (target cells alone and target cells with non-stimulated T-cells).

Therapeutic Rationale and Preclinical Evidence

The primary therapeutic goal of DGKα inhibition in oncology is to reinvigorate the patient's own T-cells to fight cancer, particularly in combination with other immunotherapies.[3][14] Preclinical studies have consistently shown that inhibiting DGKα or DGKζ enhances T-cell mediated anti-tumor activity.[1][4] In mouse models, genetic deletion of Dgka or Dgkζ leads to improved tumor control and survival.[1][4] Pharmacological inhibition of DGKα has been shown to suppress tumor growth, increase the infiltration of cytotoxic T-cells into the tumor, and synergistically enhance the efficacy of anti-PD-1/PD-L1 therapy in multiple cancer models.[3][4][14] This combined approach holds promise for overcoming both primary and acquired resistance to checkpoint blockade therapy.[3]

Logical_Relationship_Diagram Inhibitor DGKα Inhibition DAG ↑ DAG Accumulation in T-Cell Inhibitor->DAG TCR_Signal ↑ TCR Signal Amplification DAG->TCR_Signal Activation_Threshold ↓ T-Cell Activation Threshold TCR_Signal->Activation_Threshold Anergy_Reversal Reversal of T-Cell Anergy/Exhaustion TCR_Signal->Anergy_Reversal TCell_Function Enhanced T-Cell Effector Function (↑ Cytokines, ↑ Proliferation, ↑ Cytotoxicity) Activation_Threshold->TCell_Function Anergy_Reversal->TCell_Function Tumor_Immunity Enhanced Anti-Tumor Immunity TCell_Function->Tumor_Immunity Checkpoint_Synergy Synergy with PD-1/PD-L1 Blockade Checkpoint_Synergy->Tumor_Immunity Cold_to_Hot Conversion of 'Cold' to 'Hot' Tumors (↑ T-Cell Infiltration) Tumor_Immunity->Cold_to_Hot Tumor_Control Improved Tumor Control and Regression Tumor_Immunity->Tumor_Control Cold_to_Hot->Tumor_Control

References

Methodological & Application

Application Notes and Protocols for JNJ-3790339 in A375 Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-3790339 is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), a critical enzyme in lipid signaling pathways that regulate cell proliferation, apoptosis, and migration.[1] In the context of cancer, particularly melanoma, DGKα has emerged as a promising therapeutic target. The A375 cell line, a widely used model for human malignant melanoma harboring the BRAF V600E mutation, is sensitive to DGKα inhibition. This document provides detailed experimental protocols for investigating the effects of this compound on A375 cells, including methodologies for assessing cell viability, apoptosis, and protein expression, along with a summary of key quantitative data and a visualization of the implicated signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound.

ParameterValueCell LineReference
IC50 (DGKα inhibition)9.6 µM-[2]
Cell ViabilitySignificant loss at 15 µMA375[1]

Further quantitative data on apoptosis rates and specific protein expression changes in A375 cells upon this compound treatment require further experimental investigation.

Signaling Pathway

This compound targets DGKα, which is a key regulator of cellular signaling. In melanoma cells, inhibition of DGKα has been shown to impact downstream oncogenic pathways, including the mTOR and HIF-1α pathways. The following diagram illustrates the proposed mechanism of action.

DGK_alpha_Pathway cluster_downstream Downstream Effects JNJ This compound DGKa DGKα JNJ->DGKa inhibition PA Phosphatidic Acid (PA) DGKa->PA phosphorylation Apoptosis Apoptosis DGKa->Apoptosis inhibition DAG Diacylglycerol (DAG) DAG->DGKa mTOR mTOR Pathway PA->mTOR activation Akt Akt Pathway PA->Akt activation HIF1a HIF-1α Pathway mTOR->HIF1a regulation Proliferation Cell Proliferation mTOR->Proliferation Akt->Proliferation

Caption: Proposed signaling pathway of this compound in A375 melanoma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in A375 cells.

A375 Cell Culture

A standardized cell culture protocol is crucial for reproducible results.

Cell_Culture_Workflow Start Start Thaw Thaw A375 cells Start->Thaw Culture Culture in DMEM (10% FBS, 1% Pen/Strep) Thaw->Culture Incubate Incubate at 37°C, 5% CO2 Culture->Incubate Passage Passage at 80-90% confluency Incubate->Passage Plate Plate for experiments Passage->Plate End Ready for treatment Plate->End

Caption: Standard workflow for A375 cell culture.

Protocol:

  • Cell Line: A375 human melanoma cell line.

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency.

Cell Viability Assay (alamarBlue Assay)

This assay quantitatively measures cell proliferation and cytotoxicity.

Protocol:

  • Plating: Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 15, 25, 40 µM) and a vehicle control (DMSO).[1]

  • Incubation: Incubate the plate for 48 hours at 37°C.[1]

  • Assay: Add alamarBlue™ reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Start Start Plate_Cells Plate A375 cells Start->Plate_Cells Treat Treat with this compound Plate_Cells->Treat Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Protocol:

  • Plating and Treatment: Seed A375 cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in the DGKα signaling pathway and apoptosis.

Protocol:

  • Cell Lysis: After treatment with this compound, wash A375 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DGKα, p-mTOR, mTOR, p-Akt, Akt, HIF-1α, Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Conclusion

This compound presents a promising therapeutic agent for melanoma by targeting the DGKα signaling pathway. The provided protocols offer a framework for researchers to investigate its mechanism of action and efficacy in A375 melanoma cells. Further studies are warranted to fully elucidate the downstream effects and to establish a comprehensive quantitative profile of this compound-induced cellular changes.

References

Application Note & Protocol: U251 Glioblastoma Cytotoxicity Assay Using JNJ-3790339

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma (GBM) is a highly aggressive and the most common primary malignant brain tumor, necessitating the development of novel therapeutic strategies. A promising target in GBM is the diacylglycerol kinase alpha (DGKα) enzyme. DGKα is a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA), two crucial lipid signaling molecules that regulate cell processes like proliferation and apoptosis[1][2][3]. JNJ-3790339 is a potent and selective inhibitor of DGKα with a reported IC50 of 9.6 μM in enzymatic assays[4]. By inhibiting DGKα, this compound can modulate cellular signaling to induce cytotoxicity in cancer cells, including glioblastoma cell lines[1][2].

This document provides a detailed application note and protocol for assessing the cytotoxic effects of this compound on the U251 human glioblastoma cell line, a widely used in-vitro model for neuro-oncology research[5][6]. The protocol details the use of the MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for evaluating cell viability based on mitochondrial metabolic activity.

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the direct inhibition of DGKα. This action disrupts the balance between DAG and PA, leading to an accumulation of DAG. Altered levels of these second messengers can trigger downstream signaling cascades that suppress pro-survival pathways and promote apoptosis in cancer cells.

DGK_pathway cluster_membrane Cellular Signaling DAG Diacylglycerol (DAG) DGKa DGKα DAG->DGKa Catalyzes Apoptosis Apoptosis DAG->Apoptosis Can Induce PA Phosphatidic Acid (PA) Proliferation Cell Proliferation & Survival PA->Proliferation Promotes DGKa->PA JNJ This compound JNJ->DGKa

Caption: DGKα pathway and inhibition by this compound.

Materials and Reagents

  • U251 Human Glioblastoma Cell Line

  • This compound (MedChemExpress, HY-128678 or equivalent)

  • Dulbecco's Modified Eagle's Medium (DMEM)[5][7]

  • Fetal Bovine Serum (FBS), heat-inactivated[5]

  • Penicillin-Streptomycin solution (100X)[5]

  • Trypsin-EDTA (0.05% or 0.25%)[8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), sterile

  • MTT Reagent (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • Cell culture flasks (T-25, T-75)

  • Humidified incubator (37°C, 5% CO₂)[5]

  • Microplate reader (absorbance at 570 nm)

Experimental Protocols

Protocol 1: U251 Cell Culture and Maintenance
  • Media Preparation : Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin[5][7].

  • Thawing Cryopreserved Cells : Thaw the vial of U251 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to a T-25 or T-75 flask.

  • Routine Culture : Incubate cells at 37°C in a humidified atmosphere with 5% CO₂[5].

  • Medium Renewal : Change the culture medium every 2 to 3 days[7].

  • Subculturing (Passaging) : When cells reach 70-80% confluency, remove the medium and wash the cell monolayer once with sterile PBS[7][8]. Add 1-2 mL of Trypsin-EDTA solution and incubate at 37°C for 2-3 minutes, or until cells detach[7]. Neutralize the trypsin by adding 4-6 mL of complete growth medium. Resuspend the cells by gentle pipetting and distribute the cell suspension into new flasks at a subcultivation ratio of 1:3 to 1:6[8].

Protocol 2: Preparation of this compound Stock and Working Solutions
  • Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the powder in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of this compound in complete growth medium to achieve the final desired concentrations for treatment. A suggested concentration range for initial experiments is 5 µM to 40 µM[1][4].

    • Note : Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

Protocol 3: U251 Cytotoxicity Assay (MTT Method)
  • Cell Seeding : Harvest U251 cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension in complete growth medium and seed 100 µL into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume proliferation.

  • Drug Treatment : After 24 hours, carefully remove the medium. Add 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 5, 15, 25, 40 µM). Include wells with medium and vehicle (DMSO) only, which will serve as the negative control (100% viability).

  • Incubation with Compound : Incubate the plate for 48 hours, consistent with published studies[1].

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL) to each well[9].

  • Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization : Carefully remove the medium containing MTT. Add 100 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[9]. Mix gently by pipetting or by placing the plate on an orbital shaker for 5-10 minutes.

  • Absorbance Measurement : Read the absorbance of each well at 570 nm using a microplate reader[9]. A reference wavelength of 630 nm can be used to reduce background noise.

Experimental Workflow

The following diagram illustrates the key steps of the cytotoxicity assay protocol.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay p1 Culture & Harvest U251 Cells p2 Count Cells & Seed in 96-well Plate p1->p2 p3 Incubate 24h (Cell Attachment) p2->p3 t1 Add this compound (Serial Dilutions) p3->t1 t2 Incubate 48h t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate 2-4h (Formazan Formation) a1->a2 a3 Add Solubilizer a2->a3 a4 Read Absorbance (570 nm) a3->a4 Data Analysis Data Analysis a4->Data Analysis

Caption: Workflow for the this compound cytotoxicity assay.

Data Presentation and Analysis

Cell viability is calculated as a percentage of the vehicle-treated control cells.

Calculation: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The results can be summarized in a table and used to plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

Table 1: Example Data from this compound Cytotoxicity Assay in U251 Cells

This compound Conc. (µM)Mean Absorbance (OD 570nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2500.085100%
51.1250.07090%
150.8130.06265%
250.5000.04540%
400.2500.03020%

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Summary of this compound Properties

PropertyDescriptionReference
Target Diacylglycerol Kinase alpha (DGKα)[3][4]
IC₅₀ (Enzyme Assay) 9.6 µM[4]
Cell Line Model U251 (Human Glioblastoma)[1][4]
Reported Assay AlamarBlue[1]
Reported Treatment 5-40 µM for 48 hours[1][4]

Conclusion

This application note provides a comprehensive protocol for evaluating the cytotoxic effects of the DGKα inhibitor this compound on the U251 glioblastoma cell line. The detailed methodology for cell culture, drug preparation, and the MTT assay, along with templates for data presentation, offers a robust framework for researchers in neuro-oncology and drug development. This assay can be adapted to screen other compounds or cell lines to identify and characterize novel therapeutic agents for glioblastoma.

References

Application Notes: JNJ-3790339 for Jurkat T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JNJ-3790339 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that acts as a critical negative regulator of T-cell activation.[1][2][3][4][5] DGKα functions by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA), thereby attenuating signaling pathways downstream of the T-cell receptor (TCR).[5][6] By inhibiting DGKα, this compound enhances and sustains DAG-mediated signaling, leading to an upregulation of T-cell activation.[1][2][4] This makes this compound a valuable tool for studying T-cell biology and a potential candidate for improving immunotherapies.[2][5] These notes provide a comprehensive guide for using this compound to modulate the activation of Jurkat T-cells, a widely used human T-cell leukemia line that serves as a model for T-cell signaling.[7][8]

Mechanism of Action

Upon T-cell receptor (TCR) engagement, phospholipase C-γ1 (PLCγ1) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol 1,4,5-trisphosphate (IP3).[6] DAG is crucial for activating several downstream pathways, including those involving Protein Kinase C theta (PKCθ), RasGRP, NF-κB, and AP-1, which collectively drive T-cell activation, proliferation, and cytokine production.[6][9] DGKα terminates this signal by phosphorylating DAG to PA. This compound selectively inhibits DGKα (IC50 of 9.6 μM), preventing DAG depletion and thus amplifying the signaling cascade, resulting in enhanced T-cell activation.[1][4][10]

T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Complex PLCg1 PLCγ1 TCR->PLCg1 Stimulation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGKa->PA Phosphorylates JNJ This compound JNJ->DGKa NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP->AP1 Activation T-Cell Activation (e.g., IL-2, CD69 expression) NFkB->Activation AP1->Activation Experimental_Workflow A 1. Culture Jurkat T-Cells (Logarithmic Growth Phase) B 2. Harvest and Plate Cells (1x10^5 cells/well) A->B C 3. Pre-treat with this compound (e.g., 1-10 µM) or Vehicle (DMSO) (1-2 hours) B->C D 4. Activate Cells (Anti-CD3/CD28 beads) C->D E 5. Incubate (6-24 hours at 37°C) D->E F 6. Stain for Activation Marker (e.g., PE anti-CD69) E->F G 7. Wash and Resuspend Cells F->G H 8. Acquire Data (Flow Cytometry) G->H I 9. Analyze Data (% CD69+ Cells, MFI) H->I

References

Application Note: JNJ-3790339 Enhances T-Cell Activation via DGKα Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for utilizing JNJ-3790339, a potent and selective diacylglycerol kinase alpha (DGKα) inhibitor, to enhance human T-cell activation.[1] The subsequent analysis of this activation is conducted using multi-color flow cytometry. This compound, with an IC50 of 9.6 μM for DGKα, has been demonstrated to augment T-cell signaling pathways, leading to the upregulation of key activation markers.[1] This document offers a comprehensive guide for researchers, scientists, and drug development professionals, encompassing protocols for T-cell isolation, stimulation, treatment with this compound, and subsequent flow cytometric analysis of activation markers such as CD69 and CD25, along with the intracellular cytokine TNF-α.

Introduction

T-cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This initial signal is followed by a cascade of intracellular signaling events, tightly regulated by various enzymes to ensure a controlled and effective immune response. One such regulatory enzyme is diacylglycerol kinase alpha (DGKα), which acts as a negative regulator of T-cell activation by phosphorylating diacylglycerol (DAG), a key second messenger, into phosphatidic acid (PA). This action curtails DAG-mediated signaling pathways, including the Ras-ERK and PKC-NF-κB pathways, which are crucial for T-cell activation, proliferation, and effector functions.

This compound is a potent and selective small molecule inhibitor of DGKα.[1] By inhibiting DGKα, this compound sustains DAG signaling, leading to enhanced and prolonged T-cell activation.[2] This mechanism of action makes this compound a valuable tool for studying T-cell biology and a potential candidate for immunotherapeutic strategies aimed at boosting anti-tumor immunity.

This application note details a robust flow cytometry-based protocol to quantify the effects of this compound on human T-cell activation. The protocol outlines the isolation of primary human T-cells, in vitro stimulation, treatment with this compound, and multi-parameter flow cytometric analysis of key activation markers.

Signaling Pathway

T_Cell_Activation_with_JNJ_3790339 T-Cell Activation Pathway with this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation CD28 CD28 CD28->PLCg1 Co-stimulation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGKa DGKα DAG->DGKa Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA Phosphatidic Acid DGKa->PA Phosphorylates JNJ This compound JNJ->DGKa Inhibits Ras Ras RasGRP1->Ras NFkB NF-κB PKC->NFkB ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 Activation Gene Expression (CD69, CD25, TNF-α) NFkB->Activation AP1->Activation T_Cell_Activation_Workflow Experimental Workflow for T-Cell Activation Assay cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs from whole blood TCell_Isolation Isolate T-Cells via negative selection PBMC_Isolation->TCell_Isolation Stimulation Stimulate T-Cells with anti-CD3/CD28 beads TCell_Isolation->Stimulation Treatment Treat with this compound or Vehicle Control Stimulation->Treatment Incubation Incubate for 6-24 hours Treatment->Incubation Surface_Stain Surface stain for CD3, CD4, CD8, CD69, CD25 Incubation->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Intracellular stain for TNF-α Fix_Perm->Intracellular_Stain Acquisition Acquire data on a flow cytometer Intracellular_Stain->Acquisition Gating Gate on T-cell populations Acquisition->Gating Analysis Analyze marker expression Gating->Analysis

References

Application Notes and Protocols: JNJ-3790339 for Melanoma Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-3790339 is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that plays a crucial role in cell signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA).[1][2][3] In various cancers, including melanoma, DGKα is overexpressed and contributes to tumor progression by promoting proliferation and preventing apoptosis.[2][3] Inhibition of DGKα by this compound presents a promising therapeutic strategy by disrupting these oncogenic signaling pathways, leading to a reduction in melanoma cell viability.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on melanoma cells and summarize the expected outcomes.

Mechanism of Action of this compound in Melanoma

This compound selectively inhibits DGKα, leading to an accumulation of DAG and a decrease in PA. This shift in the DAG/PA ratio disrupts the signaling cascade downstream of DGKα. In melanoma cells, DGKα inhibition has been shown to suppress key oncogenic pathways including the mTOR, Akt, and Ras/ERK pathways, ultimately inducing apoptosis and reducing cell proliferation.[2][3]

JNJ-3790339_Mechanism_of_Action Signaling Pathway of this compound in Melanoma Cells JNJ This compound DGKa DGKα JNJ->DGKa Inhibits Apoptosis Apoptosis JNJ->Apoptosis Induces PA Phosphatidic Acid (PA) DGKa->PA Produces DAG Diacylglycerol (DAG) DAG->DGKa Substrate mTOR mTOR Pathway PA->mTOR Activates Akt Akt Pathway PA->Akt Activates Ras_ERK Ras/ERK Pathway PA->Ras_ERK Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Akt->Proliferation Ras_ERK->Proliferation

Caption: Mechanism of this compound action in melanoma cells.

Quantitative Data Summary

The cytotoxic effects of this compound on the human melanoma cell line A375 have been demonstrated to be dose-dependent. A significant reduction in cell viability is observed at a concentration of 15 μM after 48 hours of treatment.[1] While a specific IC50 value from a single definitive study is not publicly available, the existing data indicates that this compound is more potent than other analogs like JNJ-3940447.[1]

Cell LineCompoundIncubation TimeAssayKey FindingsReference
A375 (Melanoma)This compound48 hoursalamarBlueSignificant loss in cell viability at 15 μM.[1]Granade et al., 2022
U251 (Glioblastoma)This compound48 hoursalamarBlueSignificant loss in cell viability at 15 μM.[1]Granade et al., 2022
Jurkat T cellsThis compound48 hoursalamarBlueMore potent cytotoxicity compared to Ritanserin and JNJ-3940447.[1]Granade et al., 2022

Experimental Protocols

This section provides detailed protocols for assessing the viability of melanoma cells treated with this compound. The alamarBlue™ assay is presented as the primary method, based on published studies. Alternative robust methods such as the MTT and CellTiter-Glo® assays are also provided.

Workflow for Cell Viability Assay

Cell_Viability_Workflow General Workflow for Cell Viability Assay start Start seed Seed Melanoma Cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat cells with This compound incubate1->treat incubate2 Incubate (e.g., 48h) treat->incubate2 add_reagent Add Viability Reagent (alamarBlue, MTT, etc.) incubate2->add_reagent incubate3 Incubate (as per reagent protocol) add_reagent->incubate3 measure Measure Signal (Fluorescence/Absorbance/Luminescence) incubate3->measure analyze Data Analysis (Calculate % Viability, IC50) measure->analyze end End analyze->end

Caption: A generalized workflow for performing cell viability assays.

Protocol 1: alamarBlue™ Cell Viability Assay

This protocol is based on the methodology used to assess the cytotoxicity of this compound in A375 melanoma cells.[1]

Materials:

  • A375 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • alamarBlue™ HS Cell Viability Reagent

  • 96-well clear-bottom black plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Include wells with medium only for blank correction.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Suggested final concentrations are 0, 5, 10, 15, 25, and 40 µM.[1]

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • alamarBlue™ Assay:

    • Add 10 µL of alamarBlue™ HS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell density.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This is a general protocol that can be adapted for use with this compound.

Materials:

  • Melanoma cells (e.g., A375, SK-MEL-28)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

  • Absorbance plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the alamarBlue™ protocol, using a clear 96-well plate.

  • MTT Assay:

    • After the 48-hour incubation with this compound, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using an absorbance plate reader.

    • Follow step 4 from the alamarBlue™ protocol to calculate percentage viability and IC50.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells.

Materials:

  • Melanoma cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the alamarBlue™ protocol, using an opaque-walled 96-well plate to prevent luminescence signal crossover.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a luminometer.

    • Follow step 4 from the alamarBlue™ protocol to calculate percentage viability and IC50.

Troubleshooting and Considerations

  • Cell Density: The optimal cell seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase during the assay.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.

  • Incubation Times: The incubation times for both drug treatment and the viability reagent may need to be optimized for different cell lines and experimental conditions.

  • Edge Effects: To minimize "edge effects" in 96-well plates, avoid using the outer wells or fill them with sterile PBS or medium.

  • Data Normalization: Always include a vehicle control (DMSO) to normalize the data and calculate the relative cell viability.

By following these detailed protocols and considering the mechanism of action of this compound, researchers can effectively evaluate its potential as a therapeutic agent for melanoma.

References

Measuring CD25 and CD69 Expression Following JNJ-3790339 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-3790339 is a potent and selective small molecule inhibitor of diacylglycerol kinase alpha (DGKα)[1][2][3]. DGKα is a critical negative regulator of T cell activation. By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα dampens the signaling cascades downstream of the T cell receptor (TCR), leading to a state of T cell anergy[1][3][4][5]. As an immune checkpoint, the inhibition of DGKα by this compound has been shown to enhance T cell activation, making it a promising therapeutic strategy in immuno-oncology[1][3].

This document provides detailed application notes and protocols for measuring the expression of the key T cell activation markers, CD25 and CD69, following treatment with this compound. CD69 is an early marker of T cell activation, with expression detectable within hours of TCR engagement, while CD25, the alpha chain of the high-affinity IL-2 receptor, is upregulated later in the activation process[6]. Monitoring the expression of these markers is crucial for evaluating the biological activity of this compound and understanding its impact on T cell function.

Data Presentation

The following tables provide a structured summary of expected quantitative data when assessing the effect of this compound on CD25 and CD69 expression in primary T cells.

Table 1: Effect of this compound on CD69 and CD25 Expression in Activated Primary T Cells (Flow Cytometry Data)

Treatment GroupConcentration (µM)% CD69+ of CD3+ T cells (Mean ± SD)MFI of CD69 on CD3+ T cells (Mean ± SD)% CD25+ of CD3+ T cells (Mean ± SD)MFI of CD25 on CD3+ T cells (Mean ± SD)
Unstimulated Control0BaselineBaselineBaselineBaseline
Stimulated Control (e.g., anti-CD3/CD28)0++++++++++
This compound + Stimulant1++++++++++++++
This compound + Stimulant5++++++++++++++++++
This compound + Stimulant10++++++++++++++++++

MFI: Mean Fluorescence Intensity. The '+' symbols indicate a qualitative representation of the expected increase in expression relative to the unstimulated control.

Table 2: Effect of this compound on CD69 and TNFα mRNA Expression in Activated Primary Murine T Cells (qPCR Data)

Treatment GroupConcentration (µM)Fold Change in CD69 mRNA (Mean ± SD)Fold Change in TNFα mRNA (Mean ± SD)
Unstimulated Control01.0 ± 0.01.0 ± 0.0
Stimulated Control (e.g., anti-CD3/CD28)015.0 ± 2.520.0 ± 3.0
This compound + Stimulant525.0 ± 3.535.0 ± 4.0

Data presented here are illustrative and based on published findings demonstrating that this compound promotes the activation of primary murine T cells[1][2].

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and the experimental design, the following diagrams are provided.

T_Cell_Activation_Pathway cluster_TCR_Signaling T Cell Receptor (TCR) Engagement cluster_DGKa_Regulation DGKα Regulation cluster_Downstream_Activation Downstream Signaling & Activation TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG Diacylglycerol (DAG) PLCg1->DAG cleaves PIP2 IP3 IP3 PLCg1->IP3 DGKa DGKα DAG->DGKa substrate PKC_RasGRP PKCθ / RasGRP DAG->PKC_RasGRP NFkB_AP1 NF-κB / AP-1 IP3->NFkB_AP1 via Ca2+ -> NFAT PA Phosphatidic Acid (PA) DGKa->PA produces JNJ_3790339 This compound JNJ_3790339->DGKa inhibits PKC_RasGRP->NFkB_AP1 Gene_Expression Gene Expression (IL-2, IFNγ) NFkB_AP1->Gene_Expression CD69_CD25 CD69 & CD25 Upregulation Gene_Expression->CD69_CD25

Caption: T cell activation signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_analysis Analysis start Start isolate_t_cells Isolate Primary T Cells (e.g., from PBMCs) start->isolate_t_cells culture_t_cells Culture T Cells isolate_t_cells->culture_t_cells treat_with_jnj Pre-treat with this compound (or vehicle control) culture_t_cells->treat_with_jnj stimulate_t_cells Stimulate T Cells (e.g., anti-CD3/CD28 beads) treat_with_jnj->stimulate_t_cells incubate Incubate for desired time (e.g., 6h for CD69, 24h for CD25) stimulate_t_cells->incubate harvest_cells Harvest Cells incubate->harvest_cells stain_cells Stain with fluorescently-labeled anti-CD3, anti-CD69, anti-CD25 antibodies harvest_cells->stain_cells flow_cytometry Acquire data on a Flow Cytometer stain_cells->flow_cytometry analyze_data Analyze Data: Gate on CD3+ T cells and quantify % positive and MFI for CD69 & CD25 flow_cytometry->analyze_data end End analyze_data->end

Caption: Experimental workflow for measuring CD25 and CD69 expression by flow cytometry.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human T Cells

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • IL-2 (optional, for long-term cultures)

Procedure:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for T cells from the PBMC population using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail, following the manufacturer's instructions.

  • Assess the purity of the isolated T cells by flow cytometry, staining for CD3. A purity of >95% is recommended.

  • Resuspend the purified T cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.

Protocol 2: In Vitro Treatment and Stimulation of T Cells

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibody-coated beads)

  • 96-well U-bottom culture plates

Procedure:

  • Plate the purified T cells (from Protocol 1) into a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Add the this compound dilutions or vehicle control to the appropriate wells and incubate for 1-2 hours at 37°C, 5% CO2.

  • Following the pre-treatment, add the T cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the designated wells. Include unstimulated and stimulated control wells.

  • Incubate the plates at 37°C, 5% CO2. For CD69 expression analysis, a shorter incubation time (e.g., 6-18 hours) is recommended. For CD25 expression, a longer incubation (e.g., 24-72 hours) is appropriate[6].

Protocol 3: Flow Cytometric Analysis of CD25 and CD69 Expression

Materials:

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3 (e.g., FITC or PerCP)

    • Anti-Human CD69 (e.g., PE or APC)

    • Anti-Human CD25 (e.g., APC or PE-Cy7)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • After the desired incubation period, harvest the cells from the 96-well plate by gentle pipetting and transfer to FACS tubes or a V-bottom plate.

  • Wash the cells with 200 µL of cold FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies (anti-CD3, anti-CD69, anti-CD25) and isotype controls.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of cold FACS buffer.

  • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

  • Acquire the samples on a flow cytometer. Collect a minimum of 10,000-20,000 events in the lymphocyte gate.

  • Analyze the data using appropriate software. First, gate on the lymphocyte population based on forward and side scatter, then gate on the CD3-positive T cell population. Within the CD3+ gate, quantify the percentage of cells expressing CD69 and CD25, as well as the mean fluorescence intensity (MFI) for each marker.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to effectively measure the impact of the DGKα inhibitor, this compound, on T cell activation. By quantifying the upregulation of CD25 and CD69, investigators can obtain robust and reliable data to characterize the immunostimulatory properties of this compound. These methods are fundamental for the preclinical evaluation and continued development of this compound and other modulators of T cell function.

References

Application Notes and Protocols for JNJ-3790339 in In Vivo Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-3790339 is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), a lipid kinase that has emerged as a promising therapeutic target in oncology.[1][2][3][4] DGKα plays a crucial role in regulating cellular signaling pathways involved in cell proliferation, survival, and immune response.[1][5][6] Inhibition of DGKα by this compound presents a dual mechanism for cancer therapy: direct cytotoxicity to cancer cells and enhancement of anti-tumor immunity by promoting T-cell activation.[1][5] These application notes provide a summary of the available preclinical data and propose experimental protocols for the in vivo evaluation of this compound in cancer models.

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two important lipid second messengers. DGKα, in particular, is implicated in cancer progression and immune evasion.[5][6] Overexpression of DGKα has been observed in several cancers, including glioblastoma and melanoma, where it contributes to tumor growth and survival.[1][6] Furthermore, DGKα activity in T-cells leads to a state of anergy, or unresponsiveness, thereby dampening the anti-tumor immune response.[5]

This compound, an analog of ritanserin, has been identified as a selective inhibitor of DGKα.[1][4] In vitro studies have demonstrated its ability to induce cytotoxicity in glioblastoma and melanoma cell lines and to enhance T-cell activation.[1] This profile suggests that this compound holds promise as a novel anti-cancer agent. This document outlines proposed protocols for the in vivo investigation of this compound's anti-tumor efficacy.

Data Presentation

In Vitro Activity of this compound

While specific in vivo data for this compound is not yet publicly available, the following tables summarize the key in vitro findings that support its advancement into in vivo cancer research studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (µM)Source
DGKα9.6[2][4]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeConcentration (µM) for Significant Viability LossSource
A375Melanoma15[1]
U251Glioblastoma15[1]
JurkatT-cell Leukemia>15 (more potent than ritanserin at higher concentrations)[1]

Table 3: Effect of this compound on T-Cell Activation

Cell TypeTreatmentEffectSource
Primary Murine T-cells5 µM this compound for 6 hoursIncreased CD69 and TNFα expression[2]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of DGKα. This has two major downstream effects relevant to cancer therapy: induction of cancer cell apoptosis and enhancement of T-cell-mediated anti-tumor immunity.

DGK_alpha_inhibition cluster_cancer_cell Cancer Cell cluster_t_cell T-Cell JNJ_3790339 This compound DGKa_cancer DGKα JNJ_3790339->DGKa_cancer Inhibits Apoptosis Apoptosis JNJ_3790339->Apoptosis Induces PA_cancer Phosphatidic Acid (PA) DGKa_cancer->PA_cancer Converts DAG to PA DAG_cancer Diacylglycerol (DAG) DAG_cancer->DGKa_cancer mTOR mTOR Pathway PA_cancer->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes JNJ_3790339_T This compound DGKa_T DGKα JNJ_3790339_T->DGKa_T Inhibits Activation T-Cell Activation JNJ_3790339_T->Activation Enhances Anergy T-Cell Anergy DGKa_T->Anergy Promotes DAG_T Diacylglycerol (DAG) DAG_T->DGKa_T TCR T-Cell Receptor (TCR) Signaling TCR->DAG_T

Figure 1: Dual mechanism of action of this compound.

Experimental Protocols

The following protocols are suggested for the in vivo evaluation of this compound based on its in vitro activity and on protocols for similar compounds. Note: As no specific in vivo studies for this compound have been published, these protocols are illustrative and should be optimized.

Protocol 1: Xenograft Model for Anti-Tumor Efficacy

This protocol is designed to assess the direct anti-tumor activity of this compound in an immunodeficient mouse model.

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_endpoint Phase 3: Endpoint Analysis cell_culture 1. Culture A375 or U251 cells implantation 2. Subcutaneous implantation into nude mice cell_culture->implantation tumor_growth 3. Monitor tumor growth to ~100-150 mm³ implantation->tumor_growth randomization 4. Randomize mice into treatment groups tumor_growth->randomization treatment_prep 5. Prepare this compound formulation administration 6. Administer Vehicle or this compound (e.g., daily IP injection) treatment_prep->administration monitoring 7. Monitor tumor volume and body weight 2-3x weekly administration->monitoring endpoint 8. Euthanize at endpoint (e.g., tumor volume >1500 mm³ or signs of toxicity) analysis 9. Excise tumors for weight and pharmacodynamic analysis endpoint->analysis

Figure 2: Xenograft efficacy study workflow.

Materials:

  • A375 (melanoma) or U251 (glioblastoma) cancer cell lines

  • Immunodeficient mice (e.g., NU/NU nude mice)

  • This compound

  • Vehicle for formulation (e.g., DMSO/PEG300/Tween 80/Saline)

  • Calipers for tumor measurement

  • Standard animal housing and monitoring equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture A375 or U251 cells under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Note: The optimal dose and schedule for this compound have not been determined. Based on studies with the parent compound ritanserin, a starting dose could be in the range of 5-10 mg/kg/day administered intraperitoneally (IP).[7]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution in the final vehicle for administration.

    • Administer the drug or vehicle control to the respective groups.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize the animals, and excise and weigh the tumors.

    • Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-mTOR).

Protocol 2: Syngeneic Model for Immunotherapy Evaluation

This protocol is designed to assess the immunomodulatory effects of this compound in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., B16-F10 melanoma in C57BL/6 mice)

  • Immunocompetent mice (e.g., C57BL/6)

  • This compound

  • Flow cytometry antibodies for immune cell profiling (e.g., CD3, CD4, CD8, CD69, Granzyme B)

Procedure:

  • Tumor Implantation and Treatment:

    • Follow a similar procedure as the xenograft model for tumor cell implantation and randomization.

    • Administer this compound or vehicle as determined from initial tolerability studies.

  • Efficacy and Immune Monitoring:

    • Monitor tumor growth and animal health as described above.

    • At the study endpoint, in addition to tumor collection, spleens and tumor-infiltrating lymphocytes (TILs) should be harvested.

  • Immune Cell Analysis:

    • Prepare single-cell suspensions from spleens and tumors.

    • Perform flow cytometry to analyze the populations and activation status of immune cells, particularly CD4+ and CD8+ T-cells. Look for increased expression of activation markers like CD69 and effector molecules like Granzyme B.

Conclusion

This compound is a promising DGKα inhibitor with a dual mechanism of action that makes it an attractive candidate for cancer therapy. The provided protocols offer a framework for the in vivo evaluation of its anti-tumor efficacy and immunomodulatory properties. Further studies are warranted to establish the optimal dosing and administration schedule and to explore its potential in combination with other anti-cancer agents, such as immune checkpoint inhibitors.

References

Troubleshooting & Optimization

troubleshooting JNJ-3790339 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diacylglycerol kinase α (DGKα) inhibitor, JNJ-3790339. Proper handling and dissolution are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of diacylglycerol kinase α (DGKα).[1][2][3] DGKα is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), two important lipid second messengers involved in various cellular signaling pathways.[4] By inhibiting DGKα, this compound modulates these signaling pathways, leading to the upregulation of T-cell activation and inducing toxic effects on malignant cells.[1][2][3]

Q2: I am having trouble dissolving this compound in DMSO. What are the common reasons for this?

While this compound is generally soluble in DMSO, several factors can lead to dissolution issues:

  • Moisture in DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. "Wet" DMSO has a significantly reduced capacity to dissolve many organic compounds.[5][6]

  • Suboptimal Temperature: Dissolution of some compounds can be aided by gentle warming.[6]

  • High Concentration: You may be attempting to prepare a stock solution that exceeds the maximum solubility of this compound in DMSO.

  • Insufficient Mixing: The compound may require more vigorous or prolonged mixing to fully dissolve.

Q3: What is the recommended procedure for preparing a this compound stock solution in DMSO?

For optimal results, follow this detailed protocol for preparing a stock solution of this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Pipettes

Procedure:

  • Equilibrate Reagents: Allow the this compound vial and the anhydrous DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh Compound: In a sterile environment, carefully weigh the desired amount of this compound powder and place it in a sterile tube. For small quantities (≤10 mg), it is recommended to add the solvent directly to the original vial to avoid loss of material.[7]

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. A previously reported successful concentration for screening purposes is 50 μM.[8]

  • Vortex: Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 10-15 minutes. This can help break down aggregates and enhance solvation.[9][10]

  • Gentle Warming (Optional): If solubility issues persist, the solution can be gently warmed to 37°C for a short period (e.g., 10-15 minutes).[6][9] Avoid excessive or prolonged heating, which could degrade the compound.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[7][11][12]

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Target Diacylglycerol kinase α (DGKα)[1][2][3]
CAS Number 93076-87-0[12]
Molecular Formula C₃₀H₃₃N₃OS[12]
Molecular Weight 483.67 g/mol [12]

Table 2: General Guidelines for DMSO Stock Solutions

ParameterRecommendationRationaleReference
DMSO Purity Anhydrous, ≥99.9%Water contamination reduces solubility.[5][6]
Final DMSO Concentration in Assay <0.5%To avoid cellular toxicity.[7][11]
Short-Term Storage -20°C (up to 1 month)Minimize degradation.[7][11]
Long-Term Storage -80°C (up to 6 months)Enhance long-term stability.[7][11]
Freeze-Thaw Cycles AvoidRepeated cycles can lead to precipitation.[7]

Mandatory Visualizations

Signaling Pathways

DGK_alpha_in_T_Cell TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 DAG Diacylglycerol (DAG) PLCg1->DAG DGKa DGKα DAG->DGKa Substrate RasGRP1 RasGRP1 DAG->RasGRP1 PKC_theta PKCθ DAG->PKC_theta PA Phosphatidic Acid (PA) DGKa->PA Product JNJ3790339 This compound JNJ3790339->DGKa Ras_MAPK Ras-MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC_theta->NFkB T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Ras_MAPK->T_Cell_Activation NFkB->T_Cell_Activation

DGK_alpha_in_Cancer Growth_Factors Growth Factors (e.g., HGF, SDF-1α) Src Src Growth_Factors->Src DGKa DGKα Src->DGKa Activates PA Phosphatidic Acid (PA) DGKa->PA Produces JNJ3790339 This compound JNJ3790339->DGKa mTOR mTOR Pathway PA->mTOR HIF1a HIF-1α Pathway PA->HIF1a Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Angiogenesis Angiogenesis HIF1a->Angiogenesis

Experimental Workflow

Troubleshooting_Workflow Start Start: This compound not dissolving in DMSO Check_DMSO Use fresh, anhydrous DMSO (≥99.9%) Start->Check_DMSO Vortex Vortex thoroughly (1-2 minutes) Check_DMSO->Vortex Still_Insoluble1 Still Insoluble? Vortex->Still_Insoluble1 Sonicate Sonicate (10-15 minutes) Still_Insoluble1->Sonicate Yes Success Success: Clear Solution Still_Insoluble1->Success No Still_Insoluble2 Still Insoluble? Sonicate->Still_Insoluble2 Warm Gentle Warming (37°C for 10-15 min) Still_Insoluble2->Warm Yes Still_Insoluble2->Success No Still_Insoluble3 Still Insoluble? Warm->Still_Insoluble3 Recheck_Conc Re-evaluate Target Concentration (Consider making a more dilute stock) Still_Insoluble3->Recheck_Conc Yes Still_Insoluble3->Success No Recheck_Conc->Success

References

JNJ-3790339 serotonin receptor antagonism concerns

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-3790339. The information addresses potential issues related to its mechanism of action, particularly concerning its likely serotonin receptor antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα), with an IC50 of 9.6 μM.[1] DGKα is a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA), two important signaling molecules involved in various cellular processes, including cell proliferation, apoptosis, and T cell activation.[2][3][4] By inhibiting DGKα, this compound can induce toxicity in malignant cells and enhance T cell activation.[1][2]

Q2: What are the primary concerns regarding this compound's off-target effects?

The main concern is its potential for serotonin receptor antagonism. This compound is a structural analog of ritanserin, a known serotonin (5-HT) receptor antagonist.[1][2][5] While direct testing of this compound's activity on serotonin receptors was not reported in the primary studies, it is highly probable that it shares this off-target activity.[2] This could be a significant confounding factor in experiments, especially in neurological or in vivo studies where serotonergic signaling is critical.

Q3: How does the selectivity of this compound for DGKα compare to its parent compound, ritanserin?

This compound exhibits greater specificity for DGKα compared to other DGK isoforms, such as DGKβ and DGKγ, than ritanserin.[2] Notably, at its IC50 concentration for DGKα, this compound did not significantly inhibit DGKβ or DGKγ activity.[2] Furthermore, neither this compound nor ritanserin showed inhibitory effects on DGKζ.[2]

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cellular assays.

  • Possible Cause: Off-target effects due to serotonin receptor antagonism. Many cell types, including some cancer cell lines and immune cells, express serotonin receptors. Activation or inhibition of these receptors can lead to unintended signaling cascades, affecting cell viability, proliferation, or function.

  • Troubleshooting Steps:

    • Profile Serotonin Receptor Expression: Determine if your cell line of interest expresses serotonin receptors using techniques like RT-qPCR, western blotting, or flow cytometry.

    • Use Control Compounds: Include a "clean" serotonin receptor antagonist (one with no known DGKα activity) and a "clean" DGKα inhibitor (if available) as controls in your experiments. This can help differentiate between effects mediated by DGKα inhibition and those caused by serotonin receptor antagonism.

    • Dose-Response Analysis: Perform a careful dose-response analysis. The potency of this compound for DGKα (IC50 = 9.6 μM) may differ from its potency for various serotonin receptors. Observing effects at concentrations significantly different from the DGKα IC50 might suggest off-target activity.

Issue 2: Discrepancies between in vitro and in vivo results.

  • Possible Cause: Systemic effects of serotonin receptor antagonism in vivo. Serotonin plays a crucial role in regulating mood, sleep, appetite, and other physiological processes. Antagonism of serotonin receptors in an animal model could lead to systemic effects that indirectly influence the experimental outcome (e.g., altered immune response, changes in tumor microenvironment).

  • Troubleshooting Steps:

    • Monitor for Behavioral Changes: In animal studies, carefully monitor for any behavioral changes that might be indicative of serotonin receptor modulation.

    • Include a Ritanserin Control Group: Administer ritanserin to a separate cohort of animals. This can help to isolate the in vivo effects of serotonin receptor antagonism from the effects of DGKα inhibition.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate the concentration of this compound in the target tissue with the observed biological effects and any potential side effects.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50Cell Lines TestedReference
DGKα9.6 μMA375, U251, Jurkat T cells[1]

Table 2: Isoform Selectivity of this compound vs. Ritanserin

CompoundDGKα InhibitionDGKβ/γ InhibitionDGKζ InhibitionReference
This compound YesNo significant inhibition at DGKα IC50No[2]
Ritanserin YesYesNo[2]

Experimental Protocols

1. DGKα Inhibition Assay (In Vitro)

This protocol is a generalized method based on the principles of kinase assays.

  • Objective: To determine the in vitro inhibitory activity of this compound on DGKα.

  • Materials:

    • Recombinant human DGKα enzyme

    • Lipid vesicles containing diacylglycerol (DAG)

    • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

    • This compound dissolved in DMSO

    • Kinase assay buffer

  • Procedure:

    • Prepare a reaction mixture containing the kinase buffer, lipid vesicles, and recombinant DGKα.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction.

    • Detect the amount of phosphorylated product (phosphatidic acid). If using [γ-³²P]ATP, this can be done by thin-layer chromatography (TLC) followed by autoradiography. For non-radioactive methods, follow the manufacturer's instructions to measure the generated ADP.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

2. T Cell Activation Assay

This protocol is based on the methodology described for assessing T cell activation.[2]

  • Objective: To evaluate the effect of this compound on T cell activation.

  • Materials:

    • Human-derived Jurkat T cells or primary isolated murine T cells

    • RPMI-1640 medium supplemented with 10% FBS

    • Functional antibodies against CD3 and CD28

    • This compound dissolved in DMSO

    • RNA isolation kit

    • qRT-PCR reagents for CD69 and TNFα

  • Procedure:

    • Culture Jurkat T cells or primary T cells in RPMI-1640 medium.

    • Stimulate the T cells with anti-CD3/CD28 antibodies (e.g., 1 μg/mL) to induce activation. Include an unstimulated control group.

    • Treat the stimulated cells with this compound (e.g., 5 μM) or DMSO (vehicle control) for a specified time (e.g., 6 hours).

    • Harvest the cells and isolate total RNA using a suitable kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the mRNA expression levels of T cell activation markers, such as CD69 and TNFα, using qRT-PCR.

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH) and compare the relative expression levels between the different treatment groups.

Visualizations

DGK_signaling_pathway DGKα Signaling Pathway and Point of Inhibition cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG generates DGKa DGKα DAG->DGKa PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) T_cell_anergy T Cell Anergy PA->T_cell_anergy promotes DGKa->PA phosphorylates T_cell_activation T Cell Activation PKC->T_cell_activation RasGRP->T_cell_activation JNJ This compound JNJ->DGKa inhibits Receptor Receptor Activation Receptor->PLC

Caption: Inhibition of DGKα by this compound blocks the conversion of DAG to PA.

experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_lines Select Cell Lines (e.g., cancer, immune) Receptor_profiling Profile 5-HT Receptor Expression (RT-qPCR) Cell_lines->Receptor_profiling Treatment Treat cells with: - this compound - Ritanserin (control) - Vehicle (DMSO) Receptor_profiling->Treatment Assay Perform Cellular Assays (e.g., viability, activation) Treatment->Assay Analysis_vitro Analyze and Compare Dose-Response Curves Assay->Analysis_vitro Decision Are off-target effects suspected? Analysis_vitro->Decision Animal_model Select Animal Model Dosing Administer: - this compound - Ritanserin (control) - Vehicle Animal_model->Dosing Monitoring Monitor for: - Tumor Growth - Immune Response - Behavioral Changes Dosing->Monitoring Analysis_vivo Correlate Biological Effects with PK/PD Data Monitoring->Analysis_vivo End End Analysis_vivo->End Start Start Start->Cell_lines Decision->Animal_model Yes Decision->End No

Caption: A logical workflow to investigate the potential off-target effects of this compound.

References

Technical Support Center: Optimizing JNJ-3790339 Dosage for Primary T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of JNJ-3790339 for primary T-cell experiments. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T-cells?

A1: this compound is a potent and selective small molecule inhibitor of Diacylglycerol Kinase α (DGKα), with an in vitro IC50 of 9.6 μM.[1] DGKα is a critical negative regulator of T-cell receptor (TCR) signaling. By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα attenuates DAG-mediated signaling pathways that are essential for T-cell activation.[2] Inhibition of DGKα by this compound is expected to increase the intracellular concentration of DAG, thereby enhancing and prolonging TCR signaling, leading to improved T-cell activation, cytokine production, and proliferation.[3][4] This mechanism makes this compound a promising agent for enhancing anti-tumor immunity.

Q2: What is a recommended starting concentration range for this compound in primary human T-cell assays?

A2: Based on its in vitro IC50 of 9.6 μM and data from studies on murine primary T-cells where 5 μM showed activity, a good starting point for dose-response experiments with primary human T-cells is to test a broad concentration range around the IC50.[1] A suggested range is from 0.1 μM to 50 μM. This allows for the determination of the optimal concentration for T-cell activation while also identifying potential cytotoxic effects at higher concentrations.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, sterile DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[5] Before use, allow an aliquot to thaw completely and equilibrate to room temperature. Dilute the stock solution in your T-cell culture medium to the desired final concentrations for your experiment. Ensure the final DMSO concentration in your cell culture is consistent across all conditions (including vehicle controls) and is at a non-toxic level, typically ≤ 0.1%.

Q4: What are the key parameters to measure when assessing the effect of this compound on primary T-cell activation?

A4: The effects of this compound on primary T-cell activation can be assessed by measuring several key parameters using flow cytometry and other assays:

  • Upregulation of Activation Markers: Measure the expression of early and late activation markers on the T-cell surface, such as CD69, CD25 (the alpha chain of the IL-2 receptor), and HLA-DR.

  • Cytokine Production: Quantify the secretion of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), using ELISA or intracellular cytokine staining followed by flow cytometry.

  • Proliferation: Assess T-cell proliferation using assays such as CFSE or CellTrace™ Violet dilution by flow cytometry.

  • Cytotoxicity: In co-culture experiments with target cells, measure the cytotoxic potential of T-cells by quantifying target cell lysis.[6][7][8]

Experimental Protocols

Protocol 1: Dose-Response Study of this compound on Primary Human T-Cell Activation

This protocol outlines a method to determine the optimal concentration of this compound for enhancing the activation of primary human T-cells.

Materials:

  • Isolated primary human T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Human T-cell activator (e.g., anti-CD3/CD28 beads or plate-bound antibodies)

  • This compound stock solution (10 mM in DMSO)

  • Sterile DMSO

  • 96-well cell culture plates

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)

  • Flow cytometer

Methodology:

  • T-Cell Preparation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit. Resuspend the purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate Coating (if using plate-bound antibodies): Coat the wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash the wells with sterile PBS before adding cells.

  • This compound Dilution: Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Seeding and Treatment:

    • Add 100 µL of the T-cell suspension (1 x 10^5 cells) to each well of the 96-well plate.

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • T-Cell Activation:

    • If using anti-CD3/CD28 beads, add them to the wells at the manufacturer's recommended ratio.

    • If using plate-bound anti-CD3, add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to the wells.

    • Include a negative control (unstimulated T-cells) and a positive control (T-cells stimulated without this compound).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The incubation time should be optimized based on the activation marker being assessed (e.g., 24 hours for CD69, 48-72 hours for CD25 and proliferation).

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with a panel of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD69, CD25).

    • Analyze the stained cells using a flow cytometer to determine the percentage of activated T-cells in each condition.

Data Presentation:

This compound Conc. (µM)% CD69+ of CD4+ T-cells% CD25+ of CD4+ T-cells% CD69+ of CD8+ T-cells% CD25+ of CD8+ T-cells
0 (Unstimulated)
0 (Vehicle Control)
0.1
1
5
10
25
50

Troubleshooting Guides

Issue 1: Low T-cell viability after treatment with this compound.

  • Possible Cause 1: High concentration of this compound.

    • Troubleshooting Step: Perform a dose-response curve for cytotoxicity using a viability dye (e.g., 7-AAD or Propidium Iodide) to determine the toxic concentration range. Lower the concentration of this compound in subsequent experiments to a non-toxic range.

  • Possible Cause 2: High concentration of DMSO.

    • Troubleshooting Step: Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its specific toxicity.

  • Possible Cause 3: Poor primary T-cell health.

    • Troubleshooting Step: Use freshly isolated T-cells for experiments. Ensure proper handling and culture conditions to maintain cell viability.

Issue 2: No significant increase in T-cell activation with this compound treatment.

  • Possible Cause 1: Suboptimal T-cell stimulation.

    • Troubleshooting Step: Ensure that the T-cell activation stimulus (e.g., anti-CD3/CD28 beads or antibodies) is potent enough. Titrate the concentration of the activating antibodies or the bead-to-cell ratio.

  • Possible Cause 2: Inappropriate incubation time.

    • Troubleshooting Step: Optimize the incubation time for the specific activation marker being measured. Early markers like CD69 are typically expressed within 6-24 hours, while later markers like CD25 and proliferation require 48-72 hours.

  • Possible Cause 3: this compound degradation.

    • Troubleshooting Step: Ensure the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

Issue 3: High background activation in unstimulated control T-cells.

  • Possible Cause 1: T-cells were pre-activated during isolation.

    • Troubleshooting Step: Handle T-cells gently during the isolation process. Allow the cells to rest in culture for a few hours before starting the experiment.

  • Possible Cause 2: Contamination of cell culture.

    • Troubleshooting Step: Maintain sterile cell culture techniques. Regularly check for signs of contamination.

Visualizations

T_Cell_Activation_Pathway cluster_TCR_Signaling T-Cell Receptor (TCR) Signaling cluster_DGK_Inhibition DGKα Inhibition by this compound TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC activates RasGRP1 RasGRP1 DAG->RasGRP1 activates DGKa DGKα DAG->DGKa substrate NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation RasGRP1->AP1 TCell_Activation T-Cell Activation (Cytokine Production, Proliferation) NFkB->TCell_Activation AP1->TCell_Activation PA Phosphatidic Acid (PA) DGKa->PA produces JNJ This compound JNJ->DGKa inhibits

Caption: Signaling pathway of T-cell activation and the role of this compound.

Experimental_Workflow start Start isolate Isolate Primary Human T-Cells start->isolate plate Plate T-Cells in 96-well plate isolate->plate treat Treat T-Cells with This compound & Controls plate->treat prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat activate Activate T-Cells (e.g., anti-CD3/CD28) treat->activate incubate Incubate for 24-72 hours activate->incubate stain Stain with Fluorescent Antibodies incubate->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic start Low T-Cell Viability? check_conc Check this compound Concentration start->check_conc Yes no_activation No Increase in Activation? start->no_activation No check_dmso Check DMSO Concentration check_conc->check_dmso check_cells Assess Initial Cell Health check_dmso->check_cells check_stim Verify T-Cell Stimulation no_activation->check_stim Yes check_time Optimize Incubation Time check_stim->check_time check_drug Check Drug Integrity check_time->check_drug

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Minimizing Cytotoxicity of JNJ-3790339 in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of JNJ-3790339, a potent and selective diacylglycerol kinase alpha (DGKα) inhibitor, in non-cancerous cells during pre-clinical research.

Understanding the Preferential Cytotoxicity of this compound

This compound and other DGKα inhibitors have demonstrated a desirable therapeutic window, showing significant cytotoxicity in various cancer cell lines while exhibiting markedly less toxicity in non-cancerous cells.[1][2] This selectivity is attributed to the differential roles of the DGKα signaling pathway in malignant versus normal cells.

In many cancer cells, DGKα is a critical signaling node that regulates key oncogenic pathways.[3] Its inhibition leads to the induction of caspase-mediated apoptosis.[1] Specifically, DGKα inhibition can disrupt the mTOR and HIF-1α pathways in cancer cells.[1] In contrast, these downstream signaling pathways are not regulated by DGKα in the same manner in non-cancerous cells like astrocytes, which may explain the lack of toxicity.[1] For instance, attenuation of DGKα in astrocytes does not lead to the same increase in cAMP levels or affect mTOR promoter activity as it does in glioblastoma cells.[1]

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cytotoxicity in my non-cancerous control cell line. What are the possible causes and solutions?

A1: While this compound is generally selective for cancer cells, off-target effects or experimental conditions can contribute to toxicity in non-cancerous cells.[4]

  • Troubleshooting Steps:

    • Lower the Concentration: Determine the minimal effective concentration required for on-target effects in your cancer cell line of interest. Using concentrations at or slightly above the IC50 for the target cancer cells can minimize off-target effects in non-cancerous cells.

    • Verify Compound Purity and Handling: Ensure the purity of your this compound stock. Improper storage or handling can lead to degradation and altered activity. Prepare fresh dilutions for each experiment.

    • Assess Cell Culture Conditions: Suboptimal cell culture conditions (e.g., contamination, nutrient depletion, improper CO2 levels) can sensitize cells to stress and increase apparent cytotoxicity.

    • Use a Secondary Inhibitor: To confirm that the observed effects are due to DGKα inhibition, use a structurally distinct DGKα inhibitor as a control. If both inhibitors produce similar cytotoxicity, it is more likely an on-target effect.

Q2: How can I design my experiments to best assess the differential cytotoxicity of this compound between cancer and non-cancerous cells?

A2: A co-culture assay is an excellent method to directly compare the effects of this compound on cancerous and non-cancerous cells under identical experimental conditions. This approach provides a more physiologically relevant model compared to monocultures.

Q3: What are the key controls to include in my cytotoxicity assays?

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells in culture medium alone to monitor baseline health and growth.

  • Positive Control (for cytotoxicity): A compound known to induce cell death in your cell lines to ensure the assay is working correctly.

  • For Co-culture Assays: Monocultures of each cell type should be run in parallel to the co-culture to understand the baseline response of each cell line to the compound.

Quantitative Data Summary

CompoundCell LineCell TypeIC50 (µM)Reference
This compound A375Melanoma~15[3]
U251Glioblastoma~15[3]
JurkatT-cell Leukemia>15[3]
R59022 U251Glioblastoma~20-40[2]
U87Glioblastoma~20-40[2]
A-375Melanoma~40-60[2]
HeLaCervical Cancer~40-60[2]
MDA-MB-231Breast Cancer~40-60[2]
AstrocytesNormal Glial Cells>100[2]
FibroblastsNormal Connective Tissue>100[2]
R59949 Glioblastoma cellsGlioblastomaInduces apoptosis[1]
Non-cancerous cellsVariousLacked toxicity[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Target cell lines (cancerous and non-cancerous)

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Co-culture Cytotoxicity Assay

This protocol allows for the simultaneous assessment of this compound's cytotoxicity on cancerous and non-cancerous cells.

Materials:

  • Cancerous cell line (e.g., expressing GFP)

  • Non-cancerous cell line (e.g., expressing RFP or unlabeled)

  • This compound

  • 96-well plate

  • Complete culture medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed a 1:1 mixture of the cancerous and non-cancerous cell lines in a 96-well plate at a total density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • Imaging: Image the wells using a fluorescence microscope or a high-content imaging system to visualize and count the number of viable cells of each population based on their fluorescent labels.

  • Data Analysis: Quantify the number of viable cells for each cell type at each concentration. Normalize the cell counts to the vehicle control to determine the percentage of viability and calculate the IC50 for each cell line within the co-culture.

Visualizations

Signaling Pathways

DGKalpha_Signaling cluster_cancer Cancer Cell cluster_normal Non-Cancerous Cell DAG_cancer Diacylglycerol (DAG) DGKa_cancer DGKα (Overexpressed) DAG_cancer->DGKa_cancer substrate PA_cancer Phosphatidic Acid (PA) DGKa_cancer->PA_cancer produces Apoptosis_cancer Apoptosis DGKa_cancer->Apoptosis_cancer inhibition leads to mTOR_cancer mTOR Pathway PA_cancer->mTOR_cancer activates HIF1a_cancer HIF-1α Pathway PA_cancer->HIF1a_cancer activates Proliferation_cancer Proliferation & Survival mTOR_cancer->Proliferation_cancer HIF1a_cancer->Proliferation_cancer JNJ3790339_cancer This compound JNJ3790339_cancer->DGKa_cancer inhibits DAG_normal Diacylglycerol (DAG) DGKa_normal DGKα DAG_normal->DGKa_normal substrate PA_normal Phosphatidic Acid (PA) DGKa_normal->PA_normal produces Minimal_Effect Minimal Cytotoxicity DGKa_normal->Minimal_Effect inhibition has Homeostasis Cellular Homeostasis PA_normal->Homeostasis JNJ3790339_normal This compound JNJ3790339_normal->DGKa_normal inhibits

Caption: DGKα signaling in cancer vs. non-cancerous cells.

Experimental Workflow

Cytotoxicity_Workflow Start Start: Assess this compound Cytotoxicity Monoculture 1. Monoculture Cytotoxicity Assay (e.g., MTT, LDH) Start->Monoculture Determine_IC50 2. Determine IC50 in Cancer Cell Line Monoculture->Determine_IC50 Assess_Normal 3. Assess Cytotoxicity in Non-Cancerous Cell Line Determine_IC50->Assess_Normal CoCulture 4. Co-culture Cytotoxicity Assay Assess_Normal->CoCulture Compare_IC50 5. Compare IC50 Values (Cancer vs. Non-cancerous) CoCulture->Compare_IC50 Analyze 6. Analyze Differential Effects and Confirm Selectivity Compare_IC50->Analyze Troubleshooting_Tree Start Problem: Unexpected Cytotoxicity in Non-Cancerous Cells Check_Conc Is the this compound concentration optimized? Start->Check_Conc Lower_Conc Action: Lower the concentration and repeat the experiment. Check_Conc->Lower_Conc No Check_Purity Is the compound pure and handled correctly? Check_Conc->Check_Purity Yes Fresh_Stock Action: Use a fresh stock of This compound and verify its purity. Check_Purity->Fresh_Stock No Check_Culture Are the cell culture conditions optimal? Check_Purity->Check_Culture Yes Optimize_Culture Action: Optimize cell culture conditions (e.g., check for contamination, fresh media). Check_Culture->Optimize_Culture No Secondary_Inhibitor Consider using a structurally distinct DGKα inhibitor to confirm on-target toxicity. Check_Culture->Secondary_Inhibitor Yes

References

Addressing Variability in JNJ-3790339 Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing JNJ-3790339, a potent and selective diacylglycerol kinase α (DGKα) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help address potential variability in experimental outcomes.

Introduction to this compound

This compound is a ritanserin analog that acts as a potent and selective inhibitor of DGKα, with an IC50 of 9.6 μM.[1] By inhibiting DGKα, this compound blocks the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This interference with a key lipid signaling pathway can lead to two primary downstream effects: the enhancement of T-cell activation and the induction of cytotoxicity in various cancer cell lines. Its high selectivity for DGKα over other DGK isoforms minimizes off-target effects, a common source of experimental variability.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound selectively inhibits the enzyme diacylglycerol kinase α (DGKα). This inhibition prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), leading to an accumulation of DAG. In T-cells, elevated DAG levels enhance signaling pathways downstream of the T-cell receptor (TCR), such as the Ras/Erk and PKCθ pathways, resulting in increased T-cell activation.[2][4][5] In cancer cells, the alteration of the DAG/PA balance can disrupt oncogenic signaling pathways, including the Akt/mTOR and MAPK pathways, leading to cytotoxicity.[6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid at -20°C. Once in solution, it is recommended to prepare fresh solutions for each experiment. If stock solutions need to be prepared in advance, they should be aliquoted and stored at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.

Q3: In which solvents is this compound soluble?

A3: Information regarding the specific solubility of this compound in various solvents is not consistently available across the provided search results. It is common for compounds of this nature to be dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Researchers should consult the manufacturer's product data sheet for specific solubility information.

Q4: What are some common cell lines used in experiments with this compound?

A4: this compound has been shown to be effective in various cancer cell lines, including the melanoma cell line A375, the glioblastoma cell line U251, and the Jurkat T-cell leukemia line.[1][7]

Troubleshooting Guide

Variability in experimental results can arise from several factors, from compound handling to assay execution. This guide addresses common issues encountered when working with this compound.

Issue Potential Cause Recommended Solution
Lower than expected cytotoxicity 1. Sub-optimal compound concentration: The IC50 of this compound is 9.6 μM, with significant cytotoxicity observed at 15 μM in A375 and U251 cells.[3] Lower concentrations may not be sufficient to induce cell death. 2. Cell line resistance: Different cell lines exhibit varying sensitivity to DGKα inhibition. 3. Compound degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. 4. Low cell permeability: While this compound is effective, variations in cell membrane composition could affect its uptake.[3]1. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Cell line selection: If possible, test the compound on a panel of cell lines to identify the most sensitive models. 3. Proper handling: Adhere strictly to the recommended storage and handling conditions. Prepare fresh solutions whenever possible. 4. Permeabilization control: While not a standard procedure for this compound, in specific troubleshooting scenarios, the use of a mild, non-toxic permeabilizing agent could be considered, though this may introduce other variables.
Inconsistent T-cell activation results 1. Sub-optimal T-cell stimulation: The level of T-cell activation is dependent on the strength of the initial stimulus (e.g., anti-CD3/CD28 concentration). 2. Variability in primary T-cells: Primary T-cells from different donors can exhibit significant variability in their response. 3. Imperfect correlation between IC50 and activation: Factors other than DGKα inhibition, such as cellular uptake and retention, can influence the extent of T-cell activation.[3]1. Optimize stimulation: Titrate the concentration of anti-CD3 and anti-CD28 antibodies to achieve a sub-maximal level of activation, creating a window to observe the enhancing effect of this compound. 2. Donor screening: When using primary cells, screen multiple donors to select for those with a consistent response. 3. Consistent protocol: Ensure a highly standardized experimental protocol, including cell density, incubation times, and reagent concentrations.
High background in cytotoxicity assays 1. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 2. Assay interference: Components of the cell culture medium or the compound itself may interfere with the assay chemistry (e.g., alamarBlue).1. Limit DMSO concentration: Keep the final concentration of DMSO in the culture medium below 0.5%. Include a vehicle control (DMSO alone) to assess its effect. 2. Blank controls: Include wells with medium and the compound but no cells to measure any intrinsic fluorescence or absorbance of the compound.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

Parameter Value Cell Line(s) Reference
IC50 (DGKα inhibition) 9.6 μMN/A (Enzymatic assay)[1]
Cytotoxicity (Significant loss in cell viability) 15 μMA375 (melanoma), U251 (glioblastoma)[3]
Cytotoxicity (Effective concentration) 5-40 μMA375, U251, Jurkat T[1]
T-cell Activation (Effective concentration) 5 μMPrimary murine T-cells[7]

Experimental Protocols

Cytotoxicity Assay using alamarBlue

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., A375, U251)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • alamarBlue™ Cell Viability Reagent

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of this compound in complete medium from a primary stock in DMSO. Create a serial dilution to test a range of concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for 48 hours.

  • alamarBlue Addition: Add 10 µL of alamarBlue™ reagent to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence (wells with medium and alamarBlue only). Plot the fluorescence intensity against the compound concentration to determine the IC50 value.

T-Cell Activation Assay using Flow Cytometry

This protocol outlines the assessment of T-cell activation by measuring the expression of CD69 and TNFα.

Materials:

  • This compound

  • Primary T-cells or Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • Brefeldin A

  • Fluorochrome-conjugated antibodies against CD69 and TNFα

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate primary T-cells or culture Jurkat T-cells. Resuspend cells in complete RPMI medium at a density of 1 x 10^6 cells/mL.

  • Compound Treatment: Add this compound at the desired concentration (e.g., 5 µM) to the cells and incubate for 1 hour.

  • T-cell Stimulation: Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the cell suspension. Include an unstimulated control.

  • Incubation: Incubate the cells for 6 hours at 37°C and 5% CO2. For the last 4 hours of incubation, add Brefeldin A to block cytokine secretion.

  • Staining for Surface Markers: Wash the cells with PBS and stain with the anti-CD69 antibody for 30 minutes on ice.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain for intracellular TNFα with the corresponding antibody for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD69+ and TNFα+ cells in the appropriate lymphocyte gate.

Signaling Pathways and Workflows

DGKα Signaling in T-Cell Activation

The following diagram illustrates the role of DGKα in T-cell activation and how its inhibition by this compound enhances the signaling cascade.

DGK_TCell_Activation cluster_membrane Plasma Membrane cluster_cytosol TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Activation CD28 CD28 CD28->PLCg1 Co-stimulation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKCtheta PKCθ DAG->PKCtheta Activates PA PA DGKa->PA Phosphorylates Ras Ras RasGRP1->Ras NFkB NF-κB PKCtheta->NFkB Erk Erk Ras->Erk Activation T-Cell Activation (↑ CD69, ↑ TNFα) Erk->Activation NFkB->Activation JNJ This compound JNJ->DGKa Inhibits

Caption: DGKα inhibition by this compound in T-cells.

DGKα Signaling in Cancer Cell Cytotoxicity

This diagram shows the proposed mechanism by which DGKα inhibition by this compound can lead to cancer cell death.

DGK_Cancer_Cytotoxicity cluster_membrane Plasma Membrane cluster_cytosol Receptor Growth Factor Receptor PLC PLC Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGKa DGKα DAG->DGKa PA PA DGKa->PA Phosphorylates Proliferation Cell Proliferation & Survival Oncogenic Oncogenic Signaling (e.g., Akt/mTOR, MAPK) PA->Oncogenic Promotes Oncogenic->Proliferation Cytotoxicity Cytotoxicity JNJ This compound JNJ->DGKa Inhibits JNJ->Cytotoxicity

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Assessing this compound Efficacy

This workflow provides a logical sequence for evaluating the biological activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation CompoundPrep Prepare this compound Stock Solution (DMSO) DoseResponse Dose-Response Cytotoxicity Assay (e.g., alamarBlue) CompoundPrep->DoseResponse TCellActivation T-Cell Activation Assay (Flow Cytometry) CompoundPrep->TCellActivation CellCulture Culture Target Cells (Cancer or T-Cells) CellCulture->DoseResponse CellCulture->TCellActivation IC50 Determine IC50 for Cytotoxicity DoseResponse->IC50 ActivationMarkers Quantify Activation Markers (CD69, TNFα) TCellActivation->ActivationMarkers Variability Assess Variability & Troubleshoot IC50->Variability ActivationMarkers->Variability Conclusion Draw Conclusions on Compound Efficacy Variability->Conclusion

Caption: Logical workflow for this compound experiments.

References

stability of JNJ-3790339 in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of JNJ-3790339, a potent and selective diacylglycerol kinase α (DGKα) inhibitor, in long-term cell culture experiments. While specific long-term stability data in cell culture media is limited, this guide offers troubleshooting advice and frequently asked questions based on available information and general best practices for handling small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this compound?

A1: Proper storage and handling are crucial for maintaining the stability and activity of this compound.

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent, such as DMSO. Store these stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Based on vendor recommendations for similar compounds, stock solutions are generally stable for up to one month at -20°C.[1]

  • Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting the DMSO stock into your aqueous culture medium, ensure thorough mixing to prevent precipitation. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity, although this can be cell-type dependent.

Q2: What is the expected stability of this compound in long-term cell culture?

Q3: My cells are not showing the expected response to this compound. What are the possible reasons?

A3: Several factors could contribute to a lack of expected cellular response:

  • Compound Instability: The compound may be degrading in the culture medium over the course of your experiment.

  • Suboptimal Concentration: The effective concentration at the cellular level may be lower than anticipated due to non-specific binding to serum proteins or plasticware.

  • Cellular Efflux: Cells may actively transport the inhibitor out, preventing it from reaching its intracellular target.

  • Incorrect Handling: Improper storage or repeated freeze-thaw cycles of the stock solution could lead to reduced potency.

Q4: How often should I replenish the media containing this compound in a long-term experiment?

A4: For long-term experiments, it is a common practice to change the media with freshly prepared compound every 24 to 48 hours.[2] This helps to maintain a consistent concentration of the active compound and replenish essential nutrients for the cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values between experiments. 1. Variation in cell density. 2. Compound degradation in media. 3. Inconsistent incubation times.1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh working solutions for each experiment and consider media changes for longer time points. 3. Standardize the duration of compound exposure.
No observable effect at expected active concentrations. 1. Compound instability in the specific cell culture medium used. 2. Low cell permeability. 3. High protein binding in serum-containing media.1. Empirically test the stability of this compound in your media by incubating it for various durations and then testing its activity. 2. Review literature for the permeability of structurally similar compounds. 3. Consider reducing the serum concentration if your cell line can tolerate it, or increasing the inhibitor concentration after performing a dose-response curve.
Increased cell death at low concentrations. 1. Solvent (e.g., DMSO) toxicity. 2. Off-target effects of the compound.1. Ensure the final DMSO concentration is within a non-toxic range for your specific cell line (typically <0.5%). Run a vehicle control with the same DMSO concentration. 2. Perform a dose-response experiment to determine the optimal non-toxic working concentration.
Compound precipitation in culture media. 1. Poor aqueous solubility. 2. Improper dilution technique.1. Check the recommended solvent and solubility information. 2. When preparing working solutions, perform serial dilutions and ensure vigorous mixing at each step to prevent the compound from crashing out of solution.

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Medium (General Guideline)

This protocol provides a framework to empirically assess the stability of this compound in your specific cell culture conditions.

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare your complete cell culture medium (including serum and other supplements).

  • Incubation:

    • Dilute the this compound stock solution to your final working concentration in the complete cell culture medium.

    • Prepare several sterile tubes with this solution.

    • Incubate the tubes at 37°C in a cell culture incubator for different time points (e.g., 0, 8, 24, 48, 72 hours).

  • Activity Assay:

    • At each time point, retrieve one tube of the pre-incubated this compound solution.

    • Use this solution to treat your cells in a relevant functional assay (e.g., cell viability, target phosphorylation).

    • As a control, treat a parallel set of cells with a freshly prepared solution of this compound at the same concentration.

  • Analysis:

    • Compare the biological activity of the pre-incubated compound with that of the freshly prepared compound. A significant decrease in activity over time would indicate instability.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of DGKα, the target of this compound, and a general workflow for assessing its stability.

DGK_alpha_pathway DGKα Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG activated by DGKa DGKα DAG->DGKa substrate for PKC Protein Kinase C (PKC) DAG->PKC activates Ras_GRP Ras GRP DAG->Ras_GRP activates PA Phosphatidic Acid (PA) mTOR_signaling mTOR Signaling PA->mTOR_signaling activates DGKa->PA produces Cell_Proliferation Cell Proliferation & Survival PKC->Cell_Proliferation Ras_GRP->Cell_Proliferation mTOR_signaling->Cell_Proliferation JNJ_3790339 This compound JNJ_3790339->DGKa inhibits experimental_workflow Workflow for Assessing Compound Stability Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution in Culture Medium Prepare_Stock->Prepare_Working Incubate Incubate at 37°C for Various Time Points (0, 8, 24, 48h) Prepare_Working->Incubate Control Treat Cells with Freshly Prepared Compound Prepare_Working->Control Treat_Cells Treat Cells with Pre-incubated Compound Incubate->Treat_Cells Assay Perform Functional Assay (e.g., Viability, Western Blot) Treat_Cells->Assay Control->Assay Analyze Analyze and Compare Activity Assay->Analyze End End Analyze->End

References

Technical Support Center: Overcoming Resistance to JNJ-3790339 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for JNJ-3790339. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a potent and selective diacylglycerol kinase α (DGKα) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during your in vitro experiments, with a focus on overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of diacylglycerol kinase α (DGKα) with a reported IC50 of 9.6 μM.[1] DGKα is an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGKα, this compound leads to an accumulation of DAG and a decrease in PA. This shift in second messengers can reactivate downstream signaling pathways, such as the Ras/ERK pathway, which can enhance T-cell activation and induce cytotoxicity in malignant cells.[1][2]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated cytotoxic efficacy in a dose-dependent manner in various cancer cell lines, including the melanoma cell line A375, the glioblastoma cell line U251, and the Jurkat T-cell leukemia line.[1]

Q3: What are the potential, though not yet clinically documented, mechanisms of acquired resistance to this compound?

A3: While specific mechanisms of resistance to this compound have not been extensively documented in the literature, based on general principles of drug resistance to enzyme inhibitors, potential mechanisms could include:[][4][5][6][7]

  • Target Overexpression: Increased expression of the DGKα protein.

  • Target Mutation: Genetic mutations in the DGKA gene that alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of DGKα, for instance, by promoting cell survival and proliferation through PA-independent mechanisms.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, lowering its intracellular concentration.

Troubleshooting Guides

Problem 1: Decreased sensitivity of a cancer cell line to this compound over time.

This is a common indication of acquired resistance. The following steps will help you characterize and potentially overcome this issue.

Step 1: Confirm and Quantify the Resistance.

  • Action: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 values of this compound in your parental (sensitive) and the suspected resistant cell lines.

  • Expected Outcome: A significant increase (typically 3- to 10-fold or higher) in the IC50 value for the resistant cell line compared to the parental line confirms resistance.[8]

Example IC50 Data for this compound

Cell LineIC50 (µM)Fold Resistance
Parental A37515-
A375-Resistant1208
Parental U25125-
U251-Resistant2008

Step 2: Investigate Potential Resistance Mechanisms.

The following are question-driven troubleshooting approaches for hypothesized resistance mechanisms.

Question: Is the target protein, DGKα, overexpressed in the resistant cells?

  • Experiment: Perform Western blot analysis to compare the protein levels of DGKα in the parental and resistant cell lines.

  • Interpretation: A significant increase in DGKα protein in the resistant line suggests that a higher concentration of this compound may be required to achieve the same level of inhibition.

  • Next Steps:

    • Consider increasing the dose of this compound.

    • Investigate the mechanism of DGKα upregulation (e.g., gene amplification via qPCR).

Question: Has a mutation occurred in the DGKA gene?

  • Experiment: Sequence the DGKA gene from both parental and resistant cell lines to identify any potential mutations in the drug-binding site.

  • Interpretation: The presence of a mutation in the resistant line that is absent in the parental line could explain the reduced efficacy of this compound.

  • Next Steps:

    • If a mutation is identified, this may necessitate the development of a next-generation DGKα inhibitor that can bind to the mutated protein.

Question: Are bypass signaling pathways activated?

  • Background: Inhibition of DGKα leads to decreased production of phosphatidic acid (PA), which can impact downstream signaling pathways like the mTOR pathway.[9] Cancer cells might compensate by activating other pro-survival pathways.

  • Experiment: Use Western blotting to probe for the activation (i.e., phosphorylation) of key proteins in alternative survival pathways, such as the PI3K/AKT and MAPK/ERK pathways.

  • Interpretation: Increased phosphorylation of proteins like AKT or ERK in the resistant cell line upon treatment with this compound would suggest the activation of bypass pathways.

  • Next Steps:

    • Consider a combination therapy approach. For example, if the PI3K/AKT pathway is activated, co-administering a PI3K or AKT inhibitor with this compound may restore sensitivity.

Question: Is the drug being actively transported out of the resistant cells?

  • Experiment: Use a fluorescent dye substrate for ABC transporters (e.g., Rhodamine 123 for P-glycoprotein) and flow cytometry to compare dye retention in parental and resistant cells.

  • Interpretation: Lower dye retention in the resistant cells indicates increased efflux activity.

  • Next Steps:

    • Co-administer this compound with a known inhibitor of the identified ABC transporter to see if sensitivity can be restored.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating concentrations of this compound.[10][11][12]

  • Determine the initial IC20: Perform a dose-response experiment to find the concentration of this compound that inhibits 20% of cell growth (IC20) in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at the IC20 concentration.

  • Monitor Cell Growth: Observe the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common strategy is to increase the concentration by 25-50% with each subsequent subculture, as long as the cells continue to proliferate.[11] If significant cell death occurs, maintain the cells at the current concentration until they recover.

  • Stabilization and Characterization: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), culture them at this concentration for 8-10 passages to ensure the resistance is stable.[11]

  • Confirmation of Resistance: Perform a new dose-response experiment to determine the stable IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line). An RI of ≥ 5 is generally considered successful.[11]

  • Cryopreservation: Create frozen stocks of the resistant cell line at various passages.

Protocol 2: Western Blot Analysis of DGKα and Downstream Signaling Proteins

This protocol provides a general procedure for assessing protein expression and phosphorylation status.[13][14][15][16][17]

  • Sample Preparation:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-DGKα

      • Anti-phospho-AKT (Ser473)

      • Anti-total-AKT

      • Anti-phospho-ERK1/2 (Thr202/Tyr204)

      • Anti-total-ERK1/2

      • Anti-β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the expression of the protein of interest to the loading control.

Visualizations

DGK_alpha_signaling_pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PLC PLC PIP2 PIP2 DAG DAG PIP2->DAG PLCγ activation DGKa DGKα DAG->DGKa RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKC DAG->PKC PA PA DGKa->PA Apoptosis Apoptosis DGKa->Apoptosis inhibition of mTOR mTOR PA->mTOR Ras Ras RasGRP1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PKC->Proliferation mTOR->Proliferation JNJ_3790339 This compound JNJ_3790339->DGKa

Caption: DGKα Signaling Pathway and the Action of this compound.

experimental_workflow start Parental Cancer Cell Line ic20 Determine IC20 of This compound start->ic20 culture Culture cells with IC20 of this compound ic20->culture monitor Monitor for recovery and proliferation culture->monitor increase_dose Gradually increase This compound concentration monitor->increase_dose stabilize Stabilize resistant cells at high concentration increase_dose->stabilize characterize Characterize resistant phenotype (IC50, Western Blot, Sequencing) stabilize->characterize end This compound-Resistant Cell Line characterize->end

Caption: Experimental Workflow for Generating a this compound-Resistant Cell Line.

resistance_mechanisms cluster_mechanisms Potential Resistance Mechanisms JNJ_3790339 This compound DGKa DGKα JNJ_3790339->DGKa inhibition Cell Cancer Cell DGKa->Cell pro-survival signaling overexpression DGKα Overexpression mutation DGKα Mutation bypass Bypass Pathway Activation (e.g., PI3K/AKT) efflux Increased Drug Efflux (ABC Transporters) overexpression->DGKa mutation->DGKa alters binding site bypass->Cell promotes survival efflux->JNJ_3790339 removes from cell

Caption: Hypothesized Mechanisms of Resistance to this compound.

References

off-target kinase inhibition profile of JNJ-3790339

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of JNJ-3790339 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Diacylglycerol Kinase alpha (DGKα), a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA).[1][2]

Q2: What is the reported IC50 of this compound for its primary target?

A2: this compound is a potent inhibitor of DGKα with a reported IC50 of 9.6 μM.[1]

Q3: How selective is this compound for DGKα over other DGK isoforms?

A3: this compound demonstrates a high degree of selectivity for DGKα. It shows limited to no inhibitory activity against other DGK isoforms such as DGKβ, DGKγ, and DGKζ, even at concentrations where it potently inhibits DGKα.[2]

Q4: Is there a comprehensive off-target kinase inhibition profile for this compound against a broad panel of kinases?

A4: Currently, a comprehensive off-target kinase inhibition profile of this compound against a broad panel of kinases (e.g., a kinome scan) is not publicly available. The existing literature primarily focuses on its high selectivity for DGKα over other DGK isoforms.

Q5: What are the known downstream signaling pathways affected by this compound through DGKα inhibition?

A5: By inhibiting DGKα, this compound can modulate several downstream signaling pathways, including the mTOR, HIF-1α, Akt, and Ras/MEK/ERK pathways.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in biochemical assays.

  • Possible Cause 1: Substrate Quality and Concentration. The quality and concentration of the lipid substrate (diacylglycerol) are critical. Ensure the lipid is fresh and has not been subjected to multiple freeze-thaw cycles. Titrate the substrate concentration to be near the Km for the enzyme.

  • Possible Cause 2: ATP Concentration. The inhibitory potential of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. Use an ATP concentration that is close to the Km of DGKα for ATP to obtain a more accurate IC50 value.

  • Possible Cause 3: Enzyme Activity. Ensure the DGKα enzyme is active and used within its linear range in the assay. Perform an enzyme titration to determine the optimal concentration.

Problem 2: Lack of cellular activity despite potent biochemical inhibition.

  • Possible Cause 1: Cell Permeability. this compound may have poor cell permeability in the specific cell line being used. Consider using a different cell line or performing permeabilization experiments.

  • Possible Cause 2: Efflux Pumps. The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), leading to low intracellular concentrations. Co-incubation with a known efflux pump inhibitor can help diagnose this issue.

  • Possible Cause 3: Target Engagement. To confirm that this compound is engaging with DGKα inside the cells, consider performing a Cellular Thermal Shift Assay (CETSA).

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against DGK Isoforms

TargetIC50 (μM)Selectivity Notes
DGKα9.6[1]Potent inhibitor.
DGKβNo significant inhibition at DGKα IC50.[2]High selectivity over DGKβ.
DGKγNo significant inhibition at DGKα IC50.[2]High selectivity over DGKγ.
DGKζNo significant inhibition at DGKα IC50.[2]High selectivity over DGKζ.

Experimental Protocols

Radiometric DGKα Inhibition Assay

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the in vitro potency of this compound against DGKα.

Materials:

  • Recombinant human DGKα

  • This compound

  • Diacylglycerol (DAG) lipid substrate

  • Phosphatidylserine (PS)

  • ATP

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Prepare Lipid Vesicles: Prepare mixed micelles of DAG and PS by sonication or extrusion.

  • Set Up the Reaction: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the lipid vesicles, and the diluted this compound or DMSO vehicle control.

  • Add Enzyme: Add the recombinant DGKα to each reaction and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for DGKα.

  • Incubate: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Stop the Reaction: Terminate the reaction by adding the stop solution.

  • Spot onto P81 Paper: Spot an aliquot of each reaction mixture onto a labeled P81 phosphocellulose paper.

  • Wash: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

DGKa_Signaling_Pathway JNJ3790339 This compound DGKa DGKα JNJ3790339->DGKa Inhibits PA Phosphatidic Acid (PA) DGKa->PA Produces DAG Diacylglycerol (DAG) DAG->DGKa Substrate Ras_MEK_ERK Ras/MEK/ERK Pathway DAG->Ras_MEK_ERK Activates mTOR mTOR Pathway PA->mTOR Activates HIF1a HIF-1α Pathway PA->HIF1a Activates Akt Akt Pathway PA->Akt Activates

Caption: this compound inhibits DGKα, affecting downstream signaling pathways.

Radiometric_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, ATP, [γ-³²P]ATP) start->prepare_reagents prepare_inhibitor Prepare this compound Dilutions start->prepare_inhibitor mix_reagents Combine Buffer, Substrate, and Inhibitor/Vehicle prepare_reagents->mix_reagents prepare_inhibitor->mix_reagents add_enzyme Add DGKα Enzyme mix_reagents->add_enzyme initiate_reaction Initiate with ATP/[γ-³²P]ATP add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_paper Spot on P81 Paper stop_reaction->spot_paper wash_paper Wash Paper spot_paper->wash_paper scintillation_count Scintillation Counting wash_paper->scintillation_count analyze_data Analyze Data & Determine IC50 scintillation_count->analyze_data end End analyze_data->end

References

Technical Support Center: Improving the Therapeutic Index of Ritanserin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on improving the therapeutic index of ritanserin analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ritanserin and its analogs?

Ritanserin is primarily a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] Its therapeutic effects in various historical clinical trials for conditions like anxiety, depression, and schizophrenia were largely attributed to this antagonism.[1] More recently, ritanserin has been identified as an inhibitor of diacylglycerol kinase alpha (DGKα), a property being explored for its potential in oncology.[1][2] Analogs are typically designed to retain or modify the affinity and selectivity for these primary targets.

Q2: What is the "therapeutic index" and why is it a critical parameter to improve for ritanserin analogs?

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[3] A higher TI indicates a wider margin between the therapeutic and toxic doses, signifying a safer drug. Ritanserin itself was never marketed for medical use due to safety concerns.[1] Therefore, a key goal in developing ritanserin analogs is to improve this therapeutic index by increasing efficacy at the target receptors while reducing off-target effects that contribute to toxicity.

Q3: What are the known off-target effects of ritanserin that contribute to its toxicity profile?

Ritanserin has a relatively high affinity for 5-HT2A and 5-HT2C receptors but also binds to other receptors, which can lead to off-target effects. It has a lower affinity for H1 histamine, D2 dopamine, α1-adrenergic, and α2-adrenergic receptors.[1] These off-target interactions can contribute to side effects such as sedation (H1 antagonism) and cardiovascular effects. Improving the selectivity of ritanserin analogs for the 5-HT2A/2C receptors over these other receptors is a key strategy to enhance their therapeutic index.

Q4: What are the main challenges in developing ritanserin analogs with an improved therapeutic index?

The main challenges include:

  • Achieving Selectivity: Modifying the chemical structure to enhance affinity for 5-HT2A/2C receptors while simultaneously reducing affinity for off-target receptors is a significant challenge.

  • Predicting In Vivo Toxicity: In vitro binding affinities do not always translate directly to in vivo efficacy and toxicity. Unforeseen metabolic pathways or interactions can lead to unexpected adverse effects in animal models and humans.

  • Blood-Brain Barrier Penetration: For neurological indications, analogs must be able to cross the blood-brain barrier to reach their target receptors in the central nervous system.

  • Chemical Synthesis Complexity: The synthesis of complex heterocyclic molecules like ritanserin and its analogs can be challenging, requiring multi-step procedures with potentially low yields.

Troubleshooting Guides

This section provides guidance on common issues encountered during the experimental evaluation of ritanserin analogs.

Troubleshooting Radioligand Binding Assays
Problem Potential Cause(s) Suggested Solution(s)
High Non-Specific Binding 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Inadequate washing of filters.1. Optimize the radioligand concentration to be at or below the Kd.2. Increase the concentration of the competing non-labeled ligand used to define non-specific binding.3. Increase the volume and/or number of washes with ice-cold buffer.[4]
Low or No Specific Binding 1. Inactive receptor preparation.2. Incorrect buffer composition (pH, ions).3. Radioligand degradation.1. Verify receptor integrity and concentration via methods like Western blot.2. Check and optimize the buffer pH and ionic strength.3. Use fresh radioligand and store it properly.
Poor Reproducibility 1. Inconsistent pipetting or sample preparation.2. Temperature fluctuations during incubation.3. Variability in cell membrane preparations.1. Ensure accurate and consistent pipetting techniques. Use calibrated pipettes.2. Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature.3. Standardize the membrane preparation protocol and perform protein concentration assays for each batch.
Troubleshooting Cell-Based Functional Assays (e.g., Calcium Flux)
Problem Potential Cause(s) Suggested Solution(s)
High Background Signal 1. Cell stress or death.2. Autofluorescence of the test compound.3. Basal receptor activity is too high.1. Ensure optimal cell culture conditions and handle cells gently. Perform a cell viability assay.2. Run a control with the compound in the absence of cells to check for autofluorescence.3. Reduce the cell seeding density or serum-starve the cells before the assay.
Low Signal-to-Noise Ratio 1. Low receptor expression.2. Suboptimal agonist concentration.3. Inefficient dye loading.1. Use a cell line with higher receptor expression or optimize transfection conditions.2. Perform a dose-response curve for the agonist to determine the optimal concentration (e.g., EC80).3. Optimize the dye loading time, temperature, and concentration.
Inconsistent Results 1. Variation in cell passage number.2. Edge effects in the microplate.3. Compound precipitation.1. Use cells within a defined passage number range for all experiments.2. Avoid using the outer wells of the plate or fill them with buffer/media.3. Check the solubility of the compound in the assay buffer. Use a lower concentration or add a solubilizing agent like DMSO (ensure final concentration is not toxic to cells).

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of Ritanserin and Simplified Analogs
Compound5-HT2A5-HT2B5-HT2C
Ritanserin 0.45[1]-0.71[1]
Analog 1 (Simplified Thiazolepyrimidinone) >1000->1000
Analog 2 (Simplified Thiazolepyrimidinone) 250-300
Analog 3 (Simplified Thiazolepyrimidinone) 150-200
Data for simplified analogs are qualitative and based on findings that simplification of the thiazolepyrimidinone nucleus leads to a significant decrease in affinity.[5] A comprehensive table with a wide range of analogs is not readily available in the public domain.
Table 2: Preclinical Toxicity Data (LD50) of Related Tropane Analogs
CompoundRoute of AdministrationLD50 (mg/kg)
RTI-177 Oral49
RTI-336 Oral180
This table presents data for tropane analogs (RTI compounds) to illustrate the type of data required for therapeutic index calculation.[6] Specific LD50 and ED50 data for a series of ritanserin analogs are not publicly available, highlighting a critical data gap for direct therapeutic index comparison.

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl/Aryl Ritanserin Analogs

This protocol describes a generalized approach for the synthesis of ritanserin analogs with modifications at the piperidine nitrogen.

  • Synthesis of the Ritanserin Core: The synthesis of the core structure, 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, can be achieved through a multi-step synthesis starting from ethyl 2-methyl-3-oxobutanoate and 2-amino-2-thiazoline, followed by chlorination.

  • N-Alkylation/Arylation:

    • To a solution of the desired N-substituted piperidine derivative in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, triethylamine).

    • Add the 6-(2-chloroethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one core to the reaction mixture.

    • Heat the reaction mixture under reflux for several hours to overnight, monitoring the progress by TLC or LC-MS.

    • After completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

    • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

Protocol 2: 5-HT2A Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of ritanserin analogs to the 5-HT2A receptor.

  • Membrane Preparation:

    • Homogenize tissue known to express 5-HT2A receptors (e.g., rat frontal cortex) or cells stably expressing the human 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin).

      • Increasing concentrations of the unlabeled ritanserin analog (the competitor).

      • The membrane preparation.

    • For determination of total binding, add buffer instead of the competitor.

    • For determination of non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ritanserin or ketanserin).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total and competitor-containing wells to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

ritanserin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ritanserin_Analog Ritanserin Analog 5HT2A_Receptor 5-HT2A Receptor Ritanserin_Analog->5HT2A_Receptor Antagonism Gq_alpha Gq/11 5HT2A_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Induces Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway and Ritanserin Analog Antagonism.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Receptor Binding Assays (5-HT2A/2C & Off-Targets) Characterization->Binding_Assay Functional_Assay Cell-Based Functional Assays (e.g., Calcium Flux) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies (Animal Models) Functional_Assay->PK_Studies Functional_Assay->SAR_Analysis Efficacy_Studies Efficacy Studies (Animal Models of Disease) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies (LD50) Efficacy_Studies->Toxicity_Studies TI_Calculation Therapeutic Index Calculation (TD50/ED50) Toxicity_Studies->TI_Calculation

Caption: Experimental Workflow for Developing Ritanserin Analogs.

logical_relationship Goal Improve Therapeutic Index of Ritanserin Analogs Increase_Efficacy Increase On-Target Efficacy Goal->Increase_Efficacy Decrease_Toxicity Decrease Off-Target Toxicity Goal->Decrease_Toxicity Increase_Affinity Increase Affinity for 5-HT2A/2C Increase_Efficacy->Increase_Affinity Increase_Selectivity Increase Selectivity over Off-Targets Increase_Efficacy->Increase_Selectivity Reduce_Off_Target_Binding Reduce Binding to H1, D2, α1, etc. Decrease_Toxicity->Reduce_Off_Target_Binding Optimize_ADME Optimize ADME Properties Decrease_Toxicity->Optimize_ADME

Caption: Logical Approach to Improving the Therapeutic Index.

References

Validation & Comparative

JNJ-3790339 vs. Ritanserin: A Comparative Guide on Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between pharmacologically active compounds is paramount. This guide provides a detailed comparison of JNJ-3790339 and ritanserin, focusing on their potency and selectivity at their primary biological targets. While both molecules share a structural relationship and exhibit inhibitory activity against diacylglycerol kinase alpha (DGKα), their full pharmacological profiles, particularly concerning serotonin receptors, are critical for their potential therapeutic applications.

Potency and Selectivity

The following table summarizes the available quantitative data for both compounds.

Table 1: Comparative Potency and Selectivity of this compound and Ritanserin

TargetThis compoundRitanserin
Enzyme Inhibition (IC50)
Diacylglycerol Kinase α (DGKα)9.6 µM[5]~15 µM[6]
Diacylglycerol Kinase β (DGKβ)No significant inhibition at DGKα IC50[3]Inhibition observed[3]
Diacylglycerol Kinase γ (DGKγ)No significant inhibition at DGKα IC50[3]Inhibition observed[3]
Receptor Binding Affinity (Ki)
5-HT2A ReceptorData not available0.45 nM[1]
5-HT2C ReceptorData not available0.71 nM[1]
5-HT1A ReceptorData not available< 1000 nM[1]
5-HT1D ReceptorData not availableBinds[1]
5-HT2B ReceptorData not availableBinds[1]
5-HT5A ReceptorData not availableBinds[1]
5-HT6 ReceptorData not availableBinds[1]
5-HT7 ReceptorData not availableBinds[1]
H1 ReceptorData not available39-fold lower affinity than 5-HT2A[1]
D2 ReceptorData not available77-fold lower affinity than 5-HT2A[1]
α1-Adrenergic ReceptorData not available107-fold lower affinity than 5-HT2A[1]
α2-Adrenergic ReceptorData not available166-fold lower affinity than 5-HT2A[1]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays for Serotonin Receptors

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the ability of a test compound (e.g., ritanserin) to displace a radiolabeled ligand from a specific serotonin receptor subtype.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT2A or 5-HT2C).

    • Radioligand specific for the receptor subtype (e.g., [3H]-ketanserin for 5-HT2A).

    • Test compound (ritanserin or this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diacylglycerol Kinase (DGK) Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of DGK isoforms.

  • Objective: To measure the concentration of a test compound (e.g., this compound or ritanserin) required to inhibit 50% of DGKα activity (IC50).

  • Materials:

    • Recombinant human DGKα enzyme.

    • Substrate: Diacylglycerol (DAG).

    • Co-factor: ATP (radiolabeled with γ-32P or γ-33P).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM DTT).

    • Lipid vesicles containing phosphatidylserine.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, lipid vesicles, and the test compound.

    • Add the DGKα enzyme to the mixture and pre-incubate.

    • Initiate the enzymatic reaction by adding the substrate (DAG) and radiolabeled ATP.

    • Allow the reaction to proceed for a set time at a specific temperature (e.g., 30 minutes at 25°C).

    • Stop the reaction by adding a quenching solution (e.g., chloroform/methanol/HCl).

    • Extract the lipids and separate the product, phosphatidic acid (PA), from the unreacted ATP using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled PA formed using a phosphorimager or scintillation counting.

  • Data Analysis:

    • Plot the percentage of DGKα inhibition against the concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways

Ritanserin and this compound exert their effects by modulating distinct signaling pathways. Ritanserin's primary mechanism involves the blockade of 5-HT2A receptors, which are Gq/11-coupled receptors. This compound is a potent inhibitor of DGKα, an enzyme that plays a crucial role in lipid second messenger signaling.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by serotonin initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Ritanserin, as an antagonist, blocks the initial activation of this pathway by serotonin.

5-HT2A Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 5-HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Serotonin Serotonin Serotonin->5-HT2A_Receptor Activates Ritanserin Ritanserin Ritanserin->5-HT2A_Receptor Blocks

5-HT2A Receptor Signaling Pathway
Diacylglycerol Kinase Alpha (DGKα) Signaling Pathway

DGKα is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important lipid second messengers that regulate a variety of cellular processes, including cell proliferation, survival, and migration. By inhibiting DGKα, this compound and ritanserin increase the intracellular levels of DAG and decrease the levels of PA, thereby modulating the activity of downstream effector proteins such as protein kinase C (PKC) and RasGRP.

DGKα Signaling Pathway cluster_upstream Upstream Signaling cluster_lipid_signaling Lipid Second Messenger Regulation cluster_downstream Downstream Effectors GPCR_RTK GPCR / RTK Activation PLC_activation PLC Activation GPCR_RTK->PLC_activation DAG Diacylglycerol (DAG) PLC_activation->DAG Produces DGKa DGKα DAG->DGKa Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) DGKa->PA Produces mTOR mTOR PA->mTOR Activates Cell_Processes Cell Proliferation, Survival, Migration PKC->Cell_Processes RasGRP->Cell_Processes mTOR->Cell_Processes JNJ_3790339 This compound JNJ_3790339->DGKa Inhibits Ritanserin_DGK Ritanserin Ritanserin_DGK->DGKa Inhibits

DGKα Signaling Pathway

Summary

References

JNJ-3790339: A Comparative Analysis of its Potent T-Cell Proliferation Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-3790339's effect on T-cell proliferation against alternative diacylglycerol kinase alpha (DGKα) inhibitors, with a focus on ritanserin. The experimental data presented herein validates the enhanced potency and selectivity of this compound in promoting T-cell activation, a critical precursor to proliferation.

Mechanism of Action: DGKα Inhibition and T-Cell Activation

This compound is a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα)[1][2]. DGKα is a critical negative regulator of T-cell receptor (TCR) signaling. It functions by phosphorylating diacylglycerol (DAG), a key second messenger, into phosphatidic acid (PA). This action attenuates DAG-mediated signaling pathways that are essential for T-cell activation and proliferation[1][3]. By inhibiting DGKα, this compound sustains elevated levels of intracellular DAG upon TCR stimulation. This enhances downstream signaling cascades, leading to robust T-cell activation and subsequent proliferation[3]. DGKα has been identified as an immune checkpoint, and its inhibition can reverse T-cell anergy, a state of hyporesponsiveness[1][2].

Comparative Efficacy of DGKα Inhibitors

Experimental data demonstrates the superior activity of this compound in promoting T-cell activation compared to the less selective DGKα inhibitor, ritanserin. This enhanced activation is a strong indicator of increased potential for T-cell proliferation.

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound and ritanserin in inhibiting DGKα and activating T-cells.

CompoundTargetIC50 (µM)T-Cell Activation Marker (mRNA Fold Change vs. Stimulated Control)
CD69
This compound DGKα9.6[1]~2.5[1]
Ritanserin DGKα~15-25[4]~1.7[1]
  • IC50: The half maximal inhibitory concentration, indicating the potency of the inhibitor. A lower IC50 denotes a more potent inhibitor.

  • CD69 and TNFα: Early markers of T-cell activation. Increased mRNA expression indicates a stronger activation response[1][5][6]. The data for fold change is an approximation based on graphical representation in the source material.

Experimental Protocols

In Vitro DGKα Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DGKα.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human DGKα is used. The substrate consists of liposomes containing diacylglycerol (DAG) and radiolabeled ATP ([γ-32P]ATP).

  • Reaction: The test compound (e.g., this compound, ritanserin) at various concentrations is incubated with the DGKα enzyme.

  • Initiation: The kinase reaction is initiated by the addition of the DAG-containing liposomes and [γ-32P]ATP.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Extraction: The reaction is stopped, and the lipids are extracted.

  • Quantification: The amount of radiolabeled phosphatidic acid (PA) produced is quantified using thin-layer chromatography and autoradiography.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a dose-response curve.

T-Cell Activation Assay

Objective: To assess the effect of DGKα inhibitors on the activation of primary T-cells.

Methodology:

  • Cell Isolation: Primary murine T-cells are isolated from spleens.

  • Cell Culture: The isolated T-cells are cultured in appropriate media.

  • Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR activation.

  • Treatment: The stimulated T-cells are treated with the test compounds (this compound, ritanserin) or a vehicle control (DMSO) at a specified concentration (e.g., 5 µM) for a set duration (e.g., 6 hours)[1].

  • RNA Isolation and qPCR: Total RNA is extracted from the T-cells. The expression levels of T-cell activation markers, such as CD69 and TNFα, are quantified using quantitative real-time PCR (qPCR)[1].

  • Data Analysis: The fold change in mRNA expression for each marker is calculated relative to the stimulated vehicle control.

T-Cell Proliferation Assay (CFSE Dye Dilution)

Objective: To measure the proliferation of T-cells in response to stimulation and treatment with DGKα inhibitors.

Methodology:

  • Cell Staining: Isolated primary T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that covalently binds to intracellular proteins.

  • Stimulation and Treatment: The CFSE-labeled T-cells are stimulated with anti-CD3/anti-CD28 antibodies and treated with the test compounds (this compound, ritanserin) or a vehicle control.

  • Cell Culture: The cells are cultured for several days (e.g., 3-5 days) to allow for cell division.

  • Flow Cytometry Analysis: The fluorescence intensity of the CFSE dye in the T-cells is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.

  • Data Analysis: The proliferation of T-cells is quantified by analyzing the histogram of CFSE fluorescence. The percentage of divided cells and the proliferation index (the average number of divisions for all cells) are calculated.

Visualizations

T_Cell_Activation_Pathway cluster_TCR T-Cell Receptor Complex cluster_signaling Intracellular Signaling cluster_DGK DGKα Regulation cluster_activation T-Cell Response TCR TCR/CD3 PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKCθ DAG->PKC RasGRP RasGRP DAG->RasGRP DGKa DGKα DAG->DGKa substrate NFkB NF-κB PKC->NFkB Ras Ras RasGRP->Ras MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 Activation T-Cell Activation NFkB->Activation AP1->Activation PA Phosphatidic Acid (PA) DGKa->PA phosphorylates JNJ_3790339 This compound JNJ_3790339->DGKa inhibits Proliferation Proliferation Activation->Proliferation

Caption: DGKα Signaling Pathway in T-Cell Activation.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Data Acquisition and Analysis isolate Isolate Primary T-Cells cfse Label with CFSE Dye isolate->cfse stimulate Stimulate with αCD3/αCD28 cfse->stimulate treat Treat with this compound or Comparator stimulate->treat culture Culture for 3-5 Days treat->culture flow Acquire on Flow Cytometer culture->flow analyze Analyze CFSE Dilution flow->analyze results Calculate Proliferation Index & % Divided Cells analyze->results

Caption: Experimental Workflow for CFSE T-Cell Proliferation Assay.

References

A Comparative Guide to DGK Inhibitors in Oncology: JNJ-3790339 vs. R59022 and R59949

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diacylglycerol kinase (DGK) inhibitors JNJ-3790339, R59022, and R59949, with a focus on their performance in cancer models. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies in oncology and immuno-oncology.

Introduction to DGK Inhibition in Cancer

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are critical second messengers in cellular signaling pathways that regulate cell proliferation, survival, and migration. The alpha isoform, DGKα, has emerged as a promising therapeutic target in various cancers, including glioblastoma and melanoma. Inhibition of DGKα can induce cancer cell death and enhance anti-tumor immunity by promoting T-cell activation. R59022 and R59949 are established DGK inhibitors, while this compound is a more recently identified analog of ritanserin with improved selectivity for DGKα.[1][2]

Mechanism of Action and Signaling Pathway

This compound, R59022, and R59949 all function by inhibiting the enzymatic activity of DGKα. By blocking the conversion of DAG to PA, these inhibitors increase the intracellular levels of DAG. This leads to the activation of downstream signaling pathways, such as the Ras-GRP1 and protein kinase C (PKC) pathways, which can promote T-cell activation and induce apoptosis in cancer cells.

DGK_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_inhibitors DGKα Inhibitors cluster_downstream Downstream Effects TCR TCR/CD28 PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG DGKa DGKα DAG->DGKa RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKC PKC DAG->PKC Activation PA Phosphatidic Acid (PA) DGKa->PA Phosphorylation JNJ This compound JNJ->DGKa R59022 R59022 R59022->DGKa R59949 R59949 R59949->DGKa T_cell_activation T-cell Activation RasGRP1->T_cell_activation PKC->T_cell_activation Cancer_apoptosis Cancer Cell Apoptosis PKC->Cancer_apoptosis

Diagram 1: Simplified signaling pathway of DGKα inhibition.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound, R59022, and R59949. It is important to note that direct side-by-side comparisons in the same experimental settings are limited.

Table 1: Inhibition of DGKα Activity
CompoundIC50 (µM) for DGKαSource
This compound 9.6[1]
R59022 ~25[3]
R59949 ~18[3]
Table 2: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound were directly compared with ritanserin. Data for R59022 and R59949 are from separate studies and are provided for context.

CompoundCell LineCancer TypeCytotoxicity (% reduction in viability vs. control)Concentration (µM)Source
This compound A375Melanoma~50%25[4]
U251Glioblastoma~60%25[4]
JurkatT-cell Leukemia~70%25[4]
Ritanserin (for comparison) A375Melanoma~50%25[4]
U251Glioblastoma~60%25[4]
JurkatT-cell Leukemia~70%25[4]
R59022 U251GlioblastomaSignificant increase in cell death10[5]
A375MelanomaSignificant increase in cell death10[5]
R59949 --Data not directly comparable in these cell lines--
Table 3: DGK Isoform Selectivity

This compound demonstrates high selectivity for DGKα over other type I isoforms (β and γ). R59022 and R59949 show broader inhibition across different DGK isoforms.

CompoundInhibited Isoforms (Strongly)Inhibited Isoforms (Moderately)Source
This compound DGKα-[4]
R59022 DGKαDGKε, DGKθ[3][6]
R59949 DGKα, DGKγDGKδ, DGKκ[3][6]
Table 4: T-cell Activation
CompoundEffect on T-cell ActivationSource
This compound Improved activation compared to ritanserin (increased CD69 and TNFα expression)[1][4]
R59022 Enhances T-cell effector responses[7]
R59949 Enhances T-cell effector responses[7]

Experimental Protocols

Cytotoxicity Assay (AlamarBlue)

This protocol is based on the methodology described by Granade et al. (2022).[4]

Cytotoxicity_Workflow start Start plate_cells Plate A375, U251, or Jurkat cells in 96-well plates start->plate_cells treat_cells Treat cells with this compound, R59022, R59949, or vehicle (DMSO) in triplicate plate_cells->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_alamarblue Add AlamarBlue reagent to each well incubate_48h->add_alamarblue incubate_read Incubate and measure fluorescence (Excitation: 560 nm, Emission: 590 nm) add_alamarblue->incubate_read analyze_data Calculate % viability relative to vehicle control incubate_read->analyze_data end End analyze_data->end

Diagram 2: Workflow for the AlamarBlue cytotoxicity assay.
  • Cell Culture: Human Jurkat T-cells, A375 melanoma cells, and U251 glioblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[4]

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated in triplicate with various concentrations of the DGK inhibitors (e.g., 5, 15, 25, and 40 µM) or a DMSO vehicle control.[4]

  • Incubation: The plates are incubated for 48 hours.[4]

  • Viability Measurement: AlamarBlue reagent is added to each well, and after a further incubation period (typically 1-4 hours), fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence readings from treated wells are normalized to the vehicle control wells to determine the percentage of cell viability.

Primary T-cell Activation Assay

This protocol is adapted from the methodology described by Granade et al. (2022).[4]

T_Cell_Activation_Workflow start Start isolate_tcells Isolate primary murine T-cells start->isolate_tcells treat_inhibitors Pre-treat T-cells with DGK inhibitors (e.g., 5 µM this compound) or DMSO isolate_tcells->treat_inhibitors activate_tcells Activate T-cells with anti-CD3/CD28 antibodies treat_inhibitors->activate_tcells incubate_6h Incubate for 6 hours activate_tcells->incubate_6h stain_facs Stain for surface markers (e.g., CD69) and intracellular cytokines (e.g., TNFα) incubate_6h->stain_facs analyze_flow Analyze by flow cytometry stain_facs->analyze_flow end End analyze_flow->end

Diagram 3: Workflow for the primary T-cell activation assay.
  • T-cell Isolation: Primary T-cells are isolated from mouse spleens.[4]

  • Compound Treatment: T-cells are pre-treated with the DGK inhibitor (e.g., 5 µM this compound) or DMSO for a short period.[1]

  • T-cell Activation: T-cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Incubation: Cells are incubated for 6 hours.[1]

  • Staining: Cells are stained for the surface activation marker CD69 and, following fixation and permeabilization, for the intracellular cytokine TNFα.[4]

  • Flow Cytometry: The expression levels of CD69 and TNFα are quantified by flow cytometry to assess the degree of T-cell activation.

Summary and Conclusion

  • This compound is a potent and selective inhibitor of DGKα with an IC50 of 9.6 µM.[1] It demonstrates cytotoxic effects in melanoma, glioblastoma, and T-cell leukemia cell lines, comparable to ritanserin.[4] Importantly, this compound shows improved T-cell activation compared to ritanserin and high selectivity for the DGKα isoform.[4]

  • R59022 and R59949 are well-established, first-generation DGK inhibitors. They exhibit broader isoform selectivity compared to this compound, which may lead to different off-target effects.[3][6] Both have been shown to induce apoptosis in cancer cells and enhance T-cell effector functions.[5][7] However, they are reported to have suboptimal potency and selectivity profiles.

References

A Head-to-Head In Vivo Comparison: JNJ-3790339 and Ritanserin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo and in vitro pharmacological profiles of JNJ-3790339 and the established 5-HT2A/2C antagonist, ritanserin, is presented for researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies examining the neurological effects of these compounds are not publicly available, this guide synthesizes existing data from individual in vivo and in vitro studies to provide an objective comparison of their performance.

This guide also includes a direct comparison of their activity as inhibitors of diacylglycerol kinase alpha (DGKα), a target of interest in oncology. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key in vivo experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Executive Summary

This compound (also known as JNJ-7925476) is characterized as a potent triple monoamine reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. In vivo studies demonstrate its ability to occupy these transporters, increase extracellular levels of the respective neurotransmitters, and exhibit antidepressant-like activity in behavioral models.

Ritanserin is a well-established antagonist of the serotonin 5-HT2A and 5-HT2C receptors. In vivo research has shown its capacity to modulate dopaminergic systems, a mechanism thought to contribute to its potential therapeutic effects.

Interestingly, both compounds have been identified as inhibitors of diacylglycerol kinase alpha (DGKα). A direct comparison in this context reveals this compound to be a more potent and selective inhibitor of DGKα than ritanserin.

Data Presentation

Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki, nM)
CompoundSERTNETDAT5-HT2A5-HT2C
JNJ-7925476 0.9[1]17[1]5.2[1]--
Ritanserin ---0.45[2]0.71[2]

"-": Data not available in the reviewed literature.

Table 2: In Vivo Transporter and Receptor Occupancy (ED50, mg/kg) in Rodents
CompoundSERT OccupancyNET OccupancyDAT Occupancy5-HT2 Receptor Occupancy
JNJ-7925476 0.18 (rat, s.c.)[1]0.09 (rat, s.c.)[1]2.4 (rat, s.c.)[1]-
Ritanserin ---0.02 (rat, s.c.)[3]

"-": Data not available in the reviewed literature.

Table 3: In Vivo Neurochemical and Behavioral Effects
CompoundEffect on Extracellular NeurotransmittersBehavioral Model (Effect)
JNJ-7925476 Dose-dependent increase in extracellular serotonin, dopamine, and norepinephrine in rat cerebral cortex[1]Mouse Tail Suspension Test (Antidepressant-like activity, ED50 = 0.3 mg/kg, i.p.)[1]
Ritanserin Dose-dependently increased cortical dopamine efflux in rats (1.0-5.0 mg/kg i.p.)-

"-": Data not available in the reviewed literature.

Table 4: Diacylglycerol Kinase Alpha (DGKα) Inhibition
CompoundDGKα IC50
This compound More potent and selective than ritanserin
Ritanserin Effective, but less potent and selective than this compound

Mandatory Visualization

Mechanisms of Action cluster_JNJ JNJ-7925476 cluster_neuro Neurotransmitter Reuptake cluster_Ritanserin Ritanserin JNJ JNJ-7925476 SERT SERT JNJ->SERT Inhibits NET NET JNJ->NET Inhibits DAT DAT JNJ->DAT Inhibits Ritanserin Ritanserin HT2A 5-HT2A Receptor Ritanserin->HT2A Antagonizes HT2C 5-HT2C Receptor Ritanserin->HT2C Antagonizes

Caption: Mechanisms of action for JNJ-7925476 and ritanserin.

In Vivo Experimental Workflow cluster_animal Animal Dosing cluster_readouts Experimental Readouts cluster_analysis Data Analysis animal Rodent (Rat/Mouse) dose Compound Administration (s.c. or i.p.) animal->dose RO Receptor/Transporter Occupancy (Ex Vivo Autoradiography) dose->RO MD Neurotransmitter Levels (In Vivo Microdialysis) dose->MD BT Behavioral Testing (e.g., Tail Suspension Test) dose->BT RO_analysis Quantify Radioligand Binding RO->RO_analysis MD_analysis HPLC-ECD Analysis MD->MD_analysis BT_analysis Measure Immobility Time BT->BT_analysis

Caption: Generalized workflow for in vivo experiments.

Experimental Protocols

In Vivo Receptor/Transporter Occupancy (Ex Vivo Autoradiography)
  • Animal Dosing: Male rodents (rats or mice) are administered with JNJ-7925476 or ritanserin via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a range of doses.

  • Tissue Collection: At a specified time post-administration, animals are euthanized, and brains are rapidly removed and frozen.

  • Cryosectioning: Brains are sectioned on a cryostat to obtain thin tissue slices.

  • Radioligand Incubation: The brain sections are incubated with a specific radioligand that binds to the target of interest (e.g., a radiolabeled ligand for SERT, NET, DAT, or 5-HT2 receptors).

  • Washing and Drying: Sections are washed to remove unbound radioligand and then dried.

  • Autoradiography: The dried sections are exposed to a phosphor imaging plate or film to detect the radioactive signal.

  • Image Analysis: The density of the autoradiographic signal is quantified using image analysis software. The percentage of receptor/transporter occupancy is calculated by comparing the signal in drug-treated animals to that in vehicle-treated controls.[3]

In Vivo Microdialysis
  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., cerebral cortex) of an anesthetized rodent.

  • Recovery: The animal is allowed to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: After a baseline collection period, the animal is administered JNJ-7925476 or ritanserin. Dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, norepinephrine, and dopamine.[1]

Mouse Tail Suspension Test
  • Apparatus: A mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot touch any surfaces.

  • Acclimation and Dosing: Mice are acclimated to the testing room before being administered either the test compound (JNJ-7925476) or a vehicle control.

  • Test Procedure: After a set pre-treatment time, the mouse is suspended for a fixed duration, typically 6 minutes.

  • Behavioral Scoring: The duration of immobility (the time the mouse hangs passively and makes no active movements) is recorded by a trained observer or an automated system.

  • Data Analysis: The total time of immobility is compared between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.[1]

References

JNJ-3790339: A Sharpshooter in the Diacylglycerol Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the isoform specificity of JNJ-3790339 against other notable diacylglycerol kinase (DGK) inhibitors, supported by experimental data and protocols.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the isoform specificity of the diacylglycerol kinase (DGK) inhibitor this compound with other well-known DGK inhibitors. The information presented is collated from published experimental data to assist researchers in selecting the most appropriate tool for their studies.

Introduction to Diacylglycerol Kinases and Their Inhibition

Diacylglycerol kinases (DGKs) are a family of ten enzymes that play a crucial role in cell signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] Both DAG and PA are critical second messengers that regulate a multitude of cellular processes, including cell proliferation, apoptosis, and immune responses.[1][2] The ten DGK isoforms are grouped into five classes based on their structural domains and exhibit distinct tissue expression patterns and cellular functions.[3]

DGKα, a type I isoform, has emerged as a significant therapeutic target in oncology and immunology.[1][2] In cancer cells, DGKα activity can promote proliferation and survival.[4] In the immune system, particularly in T-cells, DGKα acts as a negative regulator of the immune response by attenuating DAG-mediated signaling, which is essential for T-cell activation.[1][2] Inhibition of DGKα can therefore enhance anti-tumor immunity.[1][2]

The development of isoform-specific DGK inhibitors is crucial to selectively modulate these pathways and minimize off-target effects. This guide focuses on this compound, a ritanserin analog, and compares its DGK isoform specificity to other inhibitors.[1][5]

Comparative Analysis of DGK Inhibitor Isoform Specificity

The following tables summarize the inhibitory activity of this compound and other DGK inhibitors against various DGK isoforms. The data highlights the superior selectivity of this compound for DGKα compared to its parent compound, ritanserin, and other common inhibitors.

Table 1: IC50 Values of DGK Inhibitors Against DGKα

InhibitorDGKα IC50 (µM)Reference
This compound 9.6 [5][6]
Ritanserin~15[4][7]
R59022~15.2 - 25[4][8]
R599490.3 - 18[3][5][9][10]
Amb6397526.9[8]
CU-30.6[11]

Table 2: Isoform Specificity Profile of DGK Inhibitors

InhibitorDGKβ (% Inhibition at DGKα IC50)DGKγ (% Inhibition at DGKα IC50)DGKζ (% Inhibition at DGKα IC50)Reference
This compound No significant inhibition No significant inhibition No significant inhibition [1]
RitanserinSignificant inhibitionSignificant inhibitionNo significant inhibition[1]
R59022Significant inhibitionSignificant inhibitionNot reported[1]
R59949Not reportedStrong inhibitionNot reported[3][5][9]
Amb639752No significant inhibitionNot reportedNo significant inhibition[8]

As the data indicates, this compound demonstrates a high degree of selectivity for DGKα, with minimal to no activity against the other tested isoforms (β, γ, and ζ) at its DGKα IC50 concentration.[1] In contrast, ritanserin and R59022 inhibit other type I DGK isoforms (β and γ) at concentrations effective against DGKα, indicating a lack of specificity.[1] R59949 is a pan-DGK inhibitor, potently inhibiting multiple isoforms.[3][5][9] Amb639752 and CU-3 also show good selectivity for DGKα.[8][11]

Experimental Protocols

The determination of DGK isoform specificity for these inhibitors predominantly relies on in vitro kinase assays using overexpressed DGK isoforms. The following is a detailed methodology based on published literature.[1]

Radiometric DGK Activity Assay

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate diacylglycerol (DAG), forming radiolabeled phosphatidic acid (PA).

1. Enzyme Preparation:

  • Human DGK isoforms (α, β, γ, ζ) are individually overexpressed in a suitable cell line, such as HEK-293T cells, using transient transfection.

  • Cell lysates containing the overexpressed DGK isoforms are prepared. The protein concentration of the lysates is determined to ensure equal amounts of enzyme are used in each assay.

2. Reaction Mixture Preparation:

  • A reaction buffer is prepared, typically containing HEPES buffer, MgCl₂, and other components to optimize enzyme activity.

  • A lipid substrate mixture is prepared containing phosphatidylserine (PS) and diacylglycerol (DAG) in a detergent solution (e.g., octyl-β-D-glucopyranoside).

  • The DGK inhibitor to be tested is dissolved in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included.

  • The reaction is initiated by the addition of ATP solution containing [γ-³²P]ATP.

3. Reaction Incubation and Termination:

  • The reaction mixture is incubated at 30°C for a defined period (e.g., 20 minutes) to allow for the enzymatic reaction to proceed.

  • The reaction is terminated by the addition of a stop solution, typically containing chloroform, methanol, and HCl.

4. Extraction and Quantification of Radiolabeled Phosphatidic Acid:

  • The lipids are extracted from the reaction mixture.

  • The extracted lipids are separated using thin-layer chromatography (TLC).

  • The amount of radiolabeled PA is quantified by autoradiography or phosphorimaging of the TLC plate.

5. Data Analysis:

  • The amount of radioactivity incorporated into PA is a measure of DGK activity.

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the DMSO control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_inhibitors DGK Inhibitors PLC PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG hydrolysis PKC PKC DAG->PKC Ras Ras DAG->Ras DGK_alpha DGKα DAG->DGK_alpha PA PA Proliferation Cell Proliferation (Cancer) PA->Proliferation T_Cell_Activation T-Cell Activation PKC->T_Cell_Activation Ras->Proliferation JNJ3790339 This compound JNJ3790339->DGK_alpha inhibits Ritanserin Ritanserin Ritanserin->DGK_alpha inhibits DGK_alpha->PA phosphorylation TCR TCR Activation TCR->PLC

Caption: Simplified DGKα signaling pathway in T-cells and cancer cells.

Experimental_Workflow A Overexpress DGK Isoforms in HEK-293T Cells B Prepare Cell Lysates A->B C Prepare Reaction Mixture (Buffer, Lipids, Inhibitor) B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Terminate Reaction E->F G Lipid Extraction F->G H Thin-Layer Chromatography (TLC) G->H I Quantify Radiolabeled PA H->I J Data Analysis (IC50) I->J

Caption: Experimental workflow for determining DGK inhibitor specificity.

Conclusion

The available data strongly supports that this compound is a highly selective inhibitor of DGKα.[1] Its specificity stands in contrast to older DGK inhibitors like ritanserin and R59022, which exhibit significant off-target activity against other DGK isoforms.[1] This makes this compound a valuable research tool for specifically investigating the roles of DGKα in various physiological and pathological processes. For researchers in oncology and immunology, the high isoform specificity of this compound allows for more precise dissection of DGKα-mediated signaling pathways, paving the way for the development of more targeted therapeutics.

References

A Comparative Guide to the Kinase Selectivity of JNJ-3790339

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on Compound Identity: Initial searches for the kinase cross-reactivity of "JNJ-3790339" may lead to confusion with a similarly named compound, JNJ-7706621. It is crucial to distinguish between these two molecules. JNJ-7706621 is a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases. In contrast, This compound is a potent and selective inhibitor of diacylglycerol kinase α (DGKα) , an enzyme that plays a critical role in lipid signaling pathways. This guide will focus exclusively on the kinase selectivity of this compound.

This compound, an analog of Ritanserin, has been identified as a more selective inhibitor for DGKα compared to its parent compound. Its primary therapeutic potential lies in its ability to enhance T-cell activation by inhibiting DGKα, which acts as an immune checkpoint.[1][2] This guide provides a comparative analysis of this compound's cross-reactivity with other DGK isoforms, supported by experimental data.

Data Presentation: Cross-Reactivity of this compound and Ritanserin with Diacylglycerol Kinase Isoforms

The following table summarizes the inhibitory activity of this compound and its parent compound, Ritanserin, against various DGK isoforms. The data is extracted from studies identifying this compound as a selective DGKα inhibitor.[3]

CompoundTarget KinaseIC50Comments
This compound DGKα 9.6 µM [4]Primary Target
DGKβNo significant inhibition at IC50 for DGKα[3]Demonstrates high selectivity over DGKβ
DGKγNo significant inhibition at IC50 for DGKα[3]Demonstrates high selectivity over DGKγ
DGKζNo significant inhibition at IC50 for DGKα[3]Demonstrates high selectivity over DGKζ
Ritanserin DGKα ~15 µM [5]Parent compound, also inhibits other DGK isoforms
DGKβSignificant inhibition at 50 µM[3]Less selective than this compound
DGKγSignificant inhibition at 50 µM[3]Less selective than this compound
DGKζNo significant inhibition[3]Selective against this isoform

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the determination of DGKα inhibition by this compound.[3]

In Vitro DGK Kinase Assay

This assay measures the enzymatic activity of DGK isoforms and the inhibitory effects of compounds like this compound.

  • Cell Lysate Preparation: HEK-293T cells were transiently transfected with plasmids expressing individual DGK isoforms (α, β, γ, or ζ). After 48 hours, cells were lysed to obtain total protein containing the overexpressed kinase.

  • Liposome Preparation: Liposomes containing the DGK substrate, 1,2-dioleoyl-sn-glycerol (DAG), and phosphatidylserine were prepared by sonication.

  • Kinase Reaction:

    • A defined amount of cell lysate (e.g., 2.8 µg for DGKα screening, 5 µg for other DGK assays) was incubated with the prepared liposomes.

    • This compound or a vehicle control (DMSO) was added to the reaction mixture.

    • The kinase reaction was initiated by adding 10 µL of 10 mM ATP solution spiked with [γ-32P]-ATP.

    • The reaction was allowed to proceed for 20 minutes at 30°C.

  • Termination and Product Extraction:

    • The reaction was stopped by the addition of 0.5 ml of methanol with 0.1 N HCl.

    • 1 ml of ethyl acetate was added, followed by 1 ml of 1 M MgCl2 to facilitate phase separation.

    • The mixture was vortexed thoroughly, and the organic phase containing the 32P-labeled phosphatidic acid (the product of the kinase reaction) was extracted.

  • Quantification: The amount of incorporated [32P] was measured using a scintillation counter to determine the enzymatic activity. The inhibitory effect of this compound was calculated by comparing the activity in the presence of the inhibitor to the vehicle control.

Mandatory Visualization

Signaling Pathway of T-Cell Activation and DGKα Inhibition

The following diagram illustrates the role of DGKα in the T-cell activation signaling pathway and the effect of its inhibition by this compound.

Caption: DGKα inhibition by this compound preserves DAG levels, promoting T-cell activation pathways.

References

A Comparative Benchmarking Guide: JNJ-3790339 Against Next-Generation DGKα Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of JNJ-3790339, a potent and selective Diacylglycerol Kinase alpha (DGKα) inhibitor, against emerging next-generation DGKα inhibitors. The information is intended to assist researchers in evaluating the therapeutic potential and experimental utility of these compounds in oncology and immunology. This document summarizes key performance data from published studies, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Introduction to DGKα Inhibition

Diacylglycerol Kinase alpha (DGKα) is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are crucial second messengers in cellular signaling. By regulating the balance of these lipids, DGKα plays a significant role in various cellular processes, including cell proliferation, survival, and immune responses. In the context of cancer, DGKα is implicated in tumor progression and the suppression of T-cell-mediated immunity. Inhibition of DGKα presents a dual therapeutic strategy: directly hindering cancer cell signaling and enhancing the anti-tumor immune response by promoting T-cell activation.

This compound is a ritanserin analog identified as a potent and selective DGKα inhibitor.[1] It has demonstrated cytotoxic effects on malignant cells and the ability to upregulate T-cell activation.[1][2][3][4] This guide benchmarks this compound against recently developed DGKα inhibitors that exhibit enhanced potency, selectivity, and, in some cases, dual-isoform targeting.

Quantitative Performance Data

The following tables summarize the in vitro potency and cellular activity of this compound and selected next-generation DGKα inhibitors based on available data. It is important to note that these values are derived from different studies and experimental conditions may vary.

Table 1: In Vitro Enzymatic Inhibition (IC50)

CompoundTarget(s)IC50 (nM)Source
This compoundDGKα9600[1]
BMS-502DGKα / DGKζ5 (DGKα), 2 (DGKζ)[5]
INCB177054DGKα / DGKζSubnanomolar[6]
"Compound 16"DGKα0.27

Table 2: Cellular Activity - T-Cell Activation (EC50)

CompoundAssayEC50 (nM)Source
This compoundT-Cell Activation (qualitative improvement)Not specified[2][3][4]
BMS-502Human CD8+ T-cell proliferation65[7]
BMS-502Mouse CTC IFNγ production340[7]
INCB177054IL-2 Production (Jurkat T-cells)Not specified (potentiation described)[6]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the DGKα signaling pathway and a general experimental workflow for assessing inhibitor activity.

DGKA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Hydrolysis DGKa DGKα DAG->DGKa PKC PKC DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Activation PA PA DGKa->PA Phosphorylation IL2 IL-2 Production PKC->IL2 Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activation AP1->IL2 TCR T-Cell Receptor (TCR) TCR->PLC Signal JNJ3790339 This compound JNJ3790339->DGKa NextGen Next-Gen Inhibitors NextGen->DGKa Experimental_Workflow cluster_enzymatic Enzymatic Assay (e.g., ADP-Glo) cluster_cellular Cellular Assay (e.g., T-Cell Activation) A1 Prepare kinase reaction mix (DGKα, substrate, ATP) A2 Add inhibitor (e.g., this compound) at various concentrations A1->A2 A3 Incubate to allow kinase reaction A2->A3 A4 Add ADP-Glo™ Reagent to stop reaction and deplete ATP A3->A4 A5 Add Kinase Detection Reagent to convert ADP to ATP and generate light A4->A5 A6 Measure luminescence A5->A6 B1 Culture T-cells (e.g., Jurkat) B2 Treat cells with DGKα inhibitor B1->B2 B3 Stimulate T-cells (e.g., with anti-CD3/CD28 antibodies) B2->B3 B4 Incubate for a defined period B3->B4 B5 Collect supernatant B4->B5 B6 Measure IL-2 production (ELISA) or other activation markers (Flow Cytometry) B5->B6

References

Safety Operating Guide

Navigating the Disposal of JNJ-3790339: A General Protocol for Laboratory-Scale Research Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for JNJ-3790339 is publicly available. The following information is a general guide for the handling and disposal of potent, cytotoxic, laboratory-scale research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations. The supplier-provided SDS, if available, should always be the primary source of information.

This compound is a potent and selective diacylglycerol kinase α (DGKα) inhibitor with cytotoxic effects on malignant cells.[1][2] Due to its biological activity, all waste generated, including unused product, contaminated consumables, and solutions, should be treated as hazardous chemical waste.

I. Pre-Disposal Risk Assessment & Preparation

Before beginning any work that will generate waste, a proper risk assessment is critical. This involves identifying hazards, required personal protective equipment (PPE), and the appropriate waste streams.

Table 1: Personal Protective Equipment (PPE) Requirements

ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesPrevents skin contact and absorption.
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Required if handling powder outside a fume hoodUse a properly fitted N95 or higher respirator.

II. Experimental Protocol: Waste Segregation and Disposal

This protocol outlines the step-by-step procedure for managing waste contaminated with this compound.

A. Waste Stream Identification and Labeling:

  • Establish designated, labeled hazardous waste containers in the work area before starting the experiment.

  • All waste containers must be clearly labeled with "Hazardous Waste" and a full chemical name (i.e., "this compound Waste").

  • Use separate containers for different types of waste (e.g., solid vs. liquid).

B. Solid Waste Disposal:

  • Materials: Includes contaminated gloves, pipette tips, vials, and absorbent paper.

  • Procedure:

    • Collect all contaminated solid materials in a designated, leak-proof container with a lid. This is typically a plastic bag or a lined solid waste container.

    • Ensure the container is kept closed when not in use.

    • Once the experiment is complete, or the container is full, securely seal the container.

    • Arrange for pickup through your institution's EHS department.

C. Liquid Waste Disposal:

  • Materials: Includes unused solutions, cell culture media containing the compound, and solvent rinses.

  • Procedure:

    • Collect all liquid waste in a designated, shatter-resistant, and leak-proof container (typically a plastic or coated glass carboy).

    • The container must have a secure screw-top cap. Do not leave funnels in the container.

    • Maintain a waste log on the container, listing all chemical constituents and their approximate concentrations.

    • Do not mix incompatible waste streams.

    • Arrange for pickup through your institution's EHS department.

D. Decontamination:

  • Wipe down all work surfaces (fume hood, benchtop) with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Dispose of the cleaning materials (wipes, paper towels) as solid hazardous waste.

III. Spill Management Protocol

In the event of a spill, immediate and proper action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Containment: For small spills, cover with an absorbent material (e.g., sand, clay, or commercial absorbent pads).[3]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area as described in the decontamination protocol above.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

IV. Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process for handling this compound waste.

G start Waste Generated (Contaminated with this compound) is_liquid Is the waste primarily liquid? start->is_liquid liquid_waste Collect in sealed, liquid hazardous waste container. is_liquid->liquid_waste  Yes solid_waste Collect in sealed, solid hazardous waste container. is_liquid->solid_waste  No   final_disposal Arrange for EHS Pickup & Disposal liquid_waste->final_disposal is_sharp Is the solid waste a sharp (needle, glass)? solid_waste->is_sharp sharps_container Place in designated puncture-proof sharps container. is_sharp->sharps_container Yes non_sharp_solid Place in lined solid waste container. is_sharp->non_sharp_solid No sharps_container->final_disposal non_sharp_solid->final_disposal

Caption: Waste Segregation Workflow for this compound.

This procedural guidance is based on the waste management hierarchy promoted by Johnson & Johnson, which prioritizes reducing, reusing, recycling, and recovering waste before considering treatment and disposal.[4] All laboratory sites should have a waste management program that complies with local regulations.[4]

References

Personal protective equipment for handling JNJ-3790339

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for JNJ-3790339

This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

This compound is a potent and selective inhibitor of diacylglycerol kinase α (DGKα) and an analog of Ritanserin.[1][2][3] It demonstrates cytotoxic effects on malignant cells and enhances T-cell activation.[1][2][3] Due to its potent and cytotoxic nature, careful handling is mandatory to prevent personnel exposure and environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known cytotoxic properties necessitate a comprehensive approach to personal protection. The recommendations below are based on guidelines for handling potent kinase inhibitors and other hazardous chemical compounds.[4][5][6][7]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side shieldsMust be worn at all times in the designated handling area.
Hand Protection Nitrile or chemotherapy-rated glovesDouble gloving is required when handling the solid compound or concentrated solutions.
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation.
Respiratory Protection Suitable respirator (e.g., N95 or higher)Mandatory when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.[4]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Workspace Setup:

  • Designated Area: All handling of this compound, particularly weighing the solid form and preparing stock solutions, must occur in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).

  • Surface Protection: The work surface should be covered with absorbent, plastic-backed paper to contain any spills.

2. Compound Handling and Solution Preparation:

  • Acclimatization: Before use, allow the vial of this compound to equilibrate to room temperature for at least one hour prior to opening.[8]

  • Weighing: Carefully weigh the desired amount of the powdered compound within the containment of a fume hood or BSC.

  • Dissolving: Prepare solutions on the same day of use whenever possible.[8] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.[8]

  • Labeling: Clearly label all solutions with the compound name, concentration, preparation date, and user's initials.

3. Post-Handling Decontamination and Cleanup:

  • Workspace Decontamination: After each use, thoroughly wipe down all surfaces and equipment within the fume hood or BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).

  • Waste Disposal: Dispose of the absorbent paper and any contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.

4. Doffing PPE:

  • Remove PPE in the correct order to prevent cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal a Don Required PPE b Prepare Workspace in Fume Hood/BSC a->b c Equilibrate Compound to Room Temperature d Weigh Solid this compound c->d e Prepare Stock and Working Solutions d->e f Perform Experiment e->f g Decontaminate Workspace and Equipment h Dispose of Hazardous Waste g->h i Doff PPE Correctly h->i

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns, etc.), absorbent paper, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour down the drain.
Sharps Waste Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Emergency Procedures

Spill Management:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment system.

  • Contain: If safe to do so, contain the spill using a chemical spill kit. Cover liquid spills with absorbent material and solid spills with a damp cloth to avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate decontamination solution.

  • Dispose: Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and the institutional safety office.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of personnel exposure, seek immediate medical attention and provide the medical team with information about the compound.

Logical Relationship for PPE Selection

G cluster_hazards Potential Hazards cluster_ppe Required PPE compound This compound Properties cytotoxic Cytotoxic compound->cytotoxic inhalation Inhalation Hazard (Powder) compound->inhalation contact Skin/Eye Contact Hazard compound->contact gloves Double Gloves cytotoxic->gloves gown Impervious Gown cytotoxic->gown respirator Respirator (N95) inhalation->respirator contact->gloves goggles Safety Goggles contact->goggles

Caption: Rationale for PPE selection based on compound hazards.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.